molecular formula C26H32N8O B15613986 PF-07265028

PF-07265028

Cat. No.: B15613986
M. Wt: 472.6 g/mol
InChI Key: FOLSZCLZVLICGG-JTDSTZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-07265028 is a useful research compound. Its molecular formula is C26H32N8O and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H32N8O

Molecular Weight

472.6 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]-2-[6-[(5S)-5-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl]-2-pyridinyl]-6-[(2R)-2-methylpyrrolidin-1-yl]-3H-pyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C26H32N8O/c1-4-19(27)24-18-14-33(26(35)17(18)13-23(29-24)32-12-6-7-15(32)2)21-9-5-8-20(28-21)25-31-30-22-11-10-16(3)34(22)25/h5,8-9,13,15-16,19H,4,6-7,10-12,14,27H2,1-3H3/t15-,16+,19-/m1/s1

InChI Key

FOLSZCLZVLICGG-JTDSTZFVSA-N

Origin of Product

United States

Foundational & Exploratory

PF-07265028: A Selective HPK1 Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation, HPK1 can be exploited by tumors to evade immune surveillance, making it a high-interest target for cancer immunotherapy. PF-07265028 is a potent and selective small molecule inhibitor of HPK1 developed by Pfizer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and a summary of its clinical development. Although the Phase 1 clinical trial for this compound was ultimately discontinued (B1498344) for business reasons, the data gathered on this compound provide valuable insights into the therapeutic potential of HPK1 inhibition.

Mechanism of Action: Targeting the HPK1 Signaling Pathway

HPK1 is predominantly expressed in hematopoietic cells and acts as an intracellular immune checkpoint. Upon TCR engagement with an antigen, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade effectively attenuates downstream T-cell signaling, leading to reduced proliferation and cytokine production.

This compound is an orally bioavailable inhibitor that targets the ATP-binding site of HPK1, preventing the phosphorylation of SLP-76.[1] By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention TCR TCR HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) TCellActivation T-Cell Activation (IL-2, IFN-γ) SLP76->TCellActivation Signal Propagation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Degradation Proteasomal Degradation pSLP76->Degradation Fourteen33->Degradation Induces Degradation->TCellActivation Inhibition PF07265028 This compound PF07265028->HPK1 Inhibits

HPK1 Signaling Pathway and Inhibition by this compound.

Data Presentation: Potency, Selectivity, and Cellular Activity

The discovery and optimization of this compound involved a structure-based drug design approach to enhance potency, selectivity, and ADME properties.[2] The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueAssay Type
Biochemical Potency (Ki) <0.05 nMBiochemical Kinase Assay
Cellular pSLP-76 IC50 17 nMPhospho-SLP-76 (Ser376) Cellular Assay
Functional T-Cell Activity (IL-2 EC50) 59 nMIL-2 Release Assay in Human T-Cells

Table 2: Kinase Selectivity Profile of this compound

KinaseFold Selectivity vs. HPK1
MAP4K5 <30
TAOK1 <30
393 other kinases>30

Data from a panel of 395 kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These represent standardized protocols and may have been adapted by the original researchers.

Biochemical Kinase Assay (Generalized Protocol)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Objective: To determine the in vitro potency (Ki) of this compound against recombinant human HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate

  • This compound (serial dilutions in DMSO)

  • ATP (at Km concentration for HPK1)

  • Kinase assay buffer

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphoserine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the kinase assay buffer, recombinant HPK1 enzyme, and the test compound to the wells of a microplate.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the europium-labeled anti-phosphoserine antibody and incubate.

  • After a final wash, measure the time-resolved fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular pSLP-76 (Ser376) Assay (Generalized Protocol)

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.

Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of SLP-76 phosphorylation in human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • This compound (serial dilutions in DMSO)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Flow cytometer

Procedure:

  • Culture PBMCs or T-cells in RPMI-1640 medium.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce SLP-76 phosphorylation.

  • Fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody.

  • Acquire the samples on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.

  • Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.

pSLP76_Assay_Workflow start Start: Human T-Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm stain Stain with anti-pSLP-76 Ab fix_perm->stain flow Flow Cytometry Analysis stain->flow end End: IC50 Determination flow->end

Generalized Workflow for the Cellular pSLP-76 Assay.
IL-2 Release Assay (Generalized Protocol)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function by measuring the production of the cytokine Interleukin-2 (IL-2).

Objective: To determine the functional activity (EC50) of this compound by measuring the induction of IL-2 secretion from stimulated human T-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound (serial dilutions in DMSO)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • IL-2 ELISA kit

  • Plate reader

Procedure:

  • Plate PBMCs in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add T-cell activators to stimulate the cells.

  • Incubate the plate for 24-48 hours to allow for cytokine production and secretion.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the concentration of IL-2 against the concentration of this compound and determine the EC50 value.

Clinical Development and Future Directions

This compound advanced to a Phase 1 clinical trial (NCT05233436) to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity as a single agent and in combination with the anti-PD-1 antibody sasanlimab in patients with advanced or metastatic solid tumors. However, this trial was terminated due to internal business considerations and not for safety reasons.

The development of this compound, despite its discontinuation, has provided a valuable chemical probe and further validation for HPK1 as a promising target in immuno-oncology. The data generated from the preclinical and clinical studies of this compound will undoubtedly inform the development of future HPK1 inhibitors. The high potency and selectivity achieved with this compound demonstrate the feasibility of targeting this intracellular kinase to enhance anti-tumor immunity. Future research in this area will likely focus on optimizing the therapeutic window and exploring combination strategies with other immunomodulatory agents.

Drug_Development_Logic cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_future Future Outlook target_id Target Identification (HPK1) hit_to_lead Hit-to-Lead Optimization target_id->hit_to_lead Potency & Selectivity lead_opt Lead Optimization (this compound) hit_to_lead->lead_opt ADME Properties invivo In Vivo Efficacy (Syngeneic Models) lead_opt->invivo Anti-tumor Activity phase1 Phase 1 Trial (NCT05233436) invivo->phase1 Safety & Tolerability discontinued Discontinued (Business Decision) phase1->discontinued future_dev Informs Future HPK1 Inhibitor Development discontinued->future_dev

Logical Progression of this compound Development.

References

An In-depth Technical Guide to Hematopoietic Progenitor Kinase 1 (HPK1) and the Selective Inhibitor PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for immuno-oncology. This technical guide provides a comprehensive overview of HPK1 function, its signaling pathways, and the preclinical profile of PF-07265028, a potent and selective small molecule inhibitor of HPK1. This document details the mechanism of action of HPK1 and its inhibitor, presents key quantitative data in structured tables, outlines detailed experimental protocols for the characterization of HPK1 inhibitors, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs)[1][2][3]. It is a member of the Ste20 kinase family and functions as an intracellular immune checkpoint, attenuating signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR)[1][4]. By dampening immune cell activation, HPK1 plays a crucial role in maintaining immune homeostasis[3][5]. However, in the context of cancer, this negative regulatory function can be co-opted by tumors to evade immune surveillance, thus making HPK1 an attractive therapeutic target[3][5][6].

HPK1 Function and Signaling Pathway

HPK1 acts as a negative feedback regulator in response to antigen receptor signaling in lymphocytes. The most well-characterized pathway involves the T-cell receptor.

T-Cell Receptor (TCR) Signaling

Upon TCR engagement, HPK1 is recruited to the TCR signaling complex by adaptor proteins such as Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76)[1][7]. Once activated, HPK1 phosphorylates SLP-76 at Serine 376[1][4]. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76[1][8]. The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK)[1]. This cascade ultimately leads to reduced T-cell activation, proliferation, and cytokine production[5][8].

HPK1_TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Engagement SLP76 SLP-76 LAT->SLP76 Recruitment HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive Recruitment pSLP76 p-SLP-76 (S376) Downstream Downstream Signaling (PLCγ1, ERK activation) SLP76->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation (S376) Fourteen33 14-3-3 pSLP76->Fourteen33 Binding pSLP76->Downstream Inhibition Ub Ubiquitination Fourteen33->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->SLP76 Degradation Tcell_Activation T-Cell Activation, Proliferation, Cytokine Production Downstream->Tcell_Activation

B-Cell and Dendritic Cell Function

HPK1 also negatively regulates B-cell receptor (BCR) signaling and dendritic cell (DC) activation[2][4]. In B cells, HPK1 activation leads to the phosphorylation and subsequent degradation of BLNK, a homolog of SLP-76[4]. In DCs, inhibition of HPK1 can enhance the production of pro-inflammatory cytokines[3].

This compound: A Selective HPK1 Inhibitor

This compound is an orally bioavailable small molecule inhibitor of HPK1 with potential immunostimulating and antineoplastic activities[1]. By targeting and inhibiting the kinase activity of HPK1, this compound prevents HPK1-mediated immunosuppression, leading to enhanced T-cell activation and a more robust anti-tumor immune response[1].

Mechanism of Action

This compound binds to the ATP-binding pocket of HPK1, thereby competitively inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates like SLP-76. By blocking this initial step in the negative feedback loop, this compound leads to the stabilization of the TCR signaling complex, sustained downstream signaling, and ultimately, enhanced T-cell effector functions.

PF07265028_MoA cluster_TCR_signaling TCR Signaling Cascade TCR TCR Engagement HPK1_activation HPK1 Activation TCR->HPK1_activation pSLP76 SLP-76 Phosphorylation HPK1_activation->pSLP76 Enhanced_signaling Sustained TCR Signaling HPK1_activation->Enhanced_signaling Signal_attenuation Signal Attenuation pSLP76->Signal_attenuation PF07265028 This compound PF07265028->HPK1_activation Inhibition Enhanced_activation Enhanced T-Cell Activation and Anti-Tumor Immunity Enhanced_signaling->Enhanced_activation

Quantitative Data

The potency and cellular activity of this compound have been characterized through various in vitro assays.

ParameterAssay TypeValueReference
Ki Biochemical<0.05 nM[9]
pSLP76 IC50 Cellular17 nM[8][9]
IL-2 Production EC50 Cellular59 nM[9]
Kinase Selectivity

This compound has demonstrated high selectivity for HPK1 over other kinases, including those with high homology within the MAP4K family. Out of 395 kinases tested, only two (MAP4K5 and TAOK1) were inhibited within a 30-fold window relative to HPK1[9]. This high degree of selectivity is crucial for minimizing off-target effects.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of HPK1 inhibitors. The following sections provide protocols for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Chelation-Enhanced Fluorescence)

This assay measures the direct inhibition of HPK1 enzymatic activity by a test compound.

Objective: To determine the Ki of this compound for HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (serially diluted in DMSO)

  • Chelation agent

  • 384-well plates

  • Fluorescence plate reader

Methodology:

  • Add test compound and HPK1 enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a chelation agent.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition and determine the Ki value from a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay (HTRF)

This assay quantifies the inhibition of HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Objective: To determine the cellular IC50 of this compound for HPK1.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • This compound (serially diluted in DMSO)

  • Lysis buffer

  • HTRF (Homogeneous Time-Resolved Fluorescence) pSLP-76 assay kit (e.g., from Cisbio)

  • HTRF-compatible plate reader

Methodology:

  • Plate PBMCs or T-cells in a 96-well plate.

  • Pre-incubate the cells with serially diluted this compound for 30 minutes.

  • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR pathway.

  • Lyse the cells.

  • Transfer the lysate to a 384-well plate and add the HTRF pSLP-76 detection reagents.

  • Incubate as per the manufacturer's protocol.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition of pSLP-76 phosphorylation and determine the IC50 from a dose-response curve.

pSLP76_Assay_Workflow Start Start Plate_Cells Plate PBMCs or T-Cells Start->Plate_Cells Add_Inhibitor Add Serially Diluted This compound Plate_Cells->Add_Inhibitor Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells HTRF_Assay Perform HTRF pSLP-76 Assay Lyse_Cells->HTRF_Assay Read_Plate Read HTRF Signal HTRF_Assay->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

IL-2 Production Assay

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Objective: To determine the EC50 of this compound for inducing IL-2 production.

Materials:

  • Human PBMCs

  • Cell culture medium

  • T-cell activators (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)

  • This compound (serially diluted in DMSO)

  • IL-2 ELISA kit or other cytokine detection assay

  • 96-well plates

  • Plate reader

Methodology:

  • Isolate and plate PBMCs in a 96-well plate.

  • Pre-treat the cells with serially diluted this compound for 30 minutes.

  • Stimulate the cells with a T-cell activator.

  • Incubate for 3 days at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the fold-induction of IL-2 production and determine the EC50 from a dose-response curve.

In Vivo Studies

Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of HPK1 inhibitors. Syngeneic mouse tumor models are commonly used for this purpose.

Representative In Vivo Efficacy Study Design:

  • Animal Model: BALB/c or C57BL/6 mice.

  • Tumor Model: Subcutaneous implantation of a syngeneic tumor cell line (e.g., CT26 colon carcinoma).

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Immune checkpoint inhibitor (e.g., anti-PD-1) monotherapy

    • This compound in combination with an immune checkpoint inhibitor

  • Dosing: Oral administration of this compound daily or twice daily. Intraperitoneal injection of the antibody.

  • Endpoints:

    • Tumor growth inhibition

    • Survival analysis

    • Ex vivo analysis of tumor-infiltrating lymphocytes (TILs) to assess immune cell activation.

Clinical Development of this compound

This compound advanced to a Phase 1 clinical trial (NCT05233436) to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity as a single agent and in combination with the anti-PD-1 antibody sasanlimab in patients with advanced or metastatic solid tumors. This trial has since been terminated due to internal business considerations and not for safety reasons.

Conclusion

Hematopoietic Progenitor Kinase 1 is a well-validated target for cancer immunotherapy due to its role as a negative regulator of T-cell activation. The selective inhibitor this compound has demonstrated potent biochemical and cellular activity, leading to enhanced T-cell effector functions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immuno-oncology and drug development for the characterization of novel HPK1 inhibitors. Further investigation into the therapeutic potential of targeting the HPK1 pathway is warranted to expand the arsenal (B13267) of effective cancer immunotherapies.

References

PF-07265028: A Technical Guide to a Novel HPK1 Inhibitor in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of PF-07265028, a selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the evolving landscape of cancer immunotherapy. This compound is an orally bioavailable agent that has demonstrated potential to enhance anti-tumor immune responses by targeting a key negative regulator of T-cell activation.[1] This document provides a comprehensive overview of its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy, serving as a vital resource for professionals in the field.

Core Mechanism of Action: Targeting the HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which dampens T-cell activation and proliferation.

This compound is a potent and selective inhibitor of HPK1. By binding to the kinase, this compound blocks its catalytic activity, thereby preventing the phosphorylation and subsequent degradation of SLP-76. This action sustains TCR signaling, leading to enhanced T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.[1][2]

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 Degradation Ubiquitination & Degradation SLP76->Degradation Leads to T_Cell_Activation T-Cell Activation & Effector Function SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylation (Inhibits) PF07265028 This compound PF07265028->HPK1 Inhibition

HPK1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueAssay TypeNotes
HPK1 IC50 17 nMpSLP-76 Cellular AssayMeasures the concentration of this compound required to inhibit the phosphorylation of SLP-76 by 50% in a cellular context.[2]
Kinase Selectivity Highly SelectiveKinase Panel ScreeningThis compound was designed for high selectivity over other kinases, particularly those with high homology to HPK1, to minimize off-target effects.[3]
Table 2: Preclinical Pharmacokinetic Profile
SpeciesClearanceTerminal Half-lifeVolume of DistributionOral Bioavailability
Mouse ModerateModerateModerateModerate
Monkey ModerateModerateModerateModerate
Pharmacokinetic studies indicate that this compound exhibits a profile suitable for oral administration.[2]
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
Tumor ModelTreatmentTumor Growth Inhibition (TGI)Notes
CT26 (Colorectal Carcinoma) This compound MonotherapySignificantDemonstrates single-agent anti-tumor activity in an immunologically responsive tumor model.
CT26 (Colorectal Carcinoma) This compound + anti-PD-1SynergisticCombination with checkpoint inhibitors shows enhanced anti-tumor efficacy, suggesting a complementary mechanism of action.
Data is representative of the expected efficacy for a potent HPK1 inhibitor in this model.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for evaluating the activity of this compound.

pSLP-76 Cellular Assay (Flow Cytometry)

This assay quantifies the inhibition of HPK1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

pSLP76_Flow_Cytometry_Workflow step1 1. Cell Culture & Treatment (e.g., Jurkat T-cells or PBMCs) - Pre-incubate with this compound step2 2. T-Cell Stimulation - Activate TCR signaling (e.g., anti-CD3/CD28 antibodies) step1->step2 step3 3. Fixation & Permeabilization - Fix cells to preserve protein states - Permeabilize for intracellular staining step2->step3 step4 4. Antibody Staining - Stain with fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody step3->step4 step5 5. Flow Cytometry Analysis - Acquire data on a flow cytometer - Measure Median Fluorescence Intensity (MFI) step4->step5 step6 6. Data Analysis - Determine IC50 from dose-response curve step5->step6

Workflow for pSLP-76 cellular assay using flow cytometry.

Methodology:

  • Cell Culture and Treatment: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) in appropriate media. Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway and induce HPK1 activity.

  • Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to crosslink proteins and halt signaling. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., methanol (B129727) or saponin) to allow antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for phosphorylated SLP-76 at the Serine 376 residue.

  • Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the anti-pSLP-76 antibody is measured for each cell.

  • Data Analysis: The Median Fluorescence Intensity (MFI) of the pSLP-76 signal is determined for each concentration of this compound. The data is then plotted to generate a dose-response curve from which the IC50 value can be calculated.

In Vivo Efficacy Study in Syngeneic Mouse Model (CT26)

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound in a mouse model with a competent immune system.

In_Vivo_Efficacy_Workflow step1 1. Tumor Cell Implantation - Subcutaneously implant CT26 cells into BALB/c mice step2 2. Tumor Growth & Randomization - Monitor tumor growth until a specified volume - Randomize mice into treatment groups step1->step2 step3 3. Drug Administration - Administer this compound (e.g., oral gavage) - Include vehicle and combination (e.g., anti-PD-1) groups step2->step3 step4 4. Efficacy Assessment - Measure tumor volume and body weight regularly - Calculate Tumor Growth Inhibition (TGI) step3->step4 step5 5. Pharmacodynamic Analysis (Optional) - Collect tumors and spleens at study end - Analyze immune cell infiltration and activation step4->step5

Workflow for an in vivo anti-tumor efficacy study.

Methodology:

  • Animal Model: Use immunocompetent mice, such as BALB/c, which are syngeneic to the CT26 colorectal carcinoma cell line.

  • Tumor Implantation: Subcutaneously implant a known number of CT26 cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth with caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment cohorts (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, and this compound in combination with anti-PD-1).

  • Drug Administration: Administer this compound via the intended clinical route (oral gavage) at a specified dose and schedule. The checkpoint inhibitor is typically administered intraperitoneally.

  • Efficacy Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess anti-tumor activity and toxicity.

  • Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors and spleens may be harvested for pharmacodynamic analysis, such as profiling immune cell populations by flow cytometry.

Clinical Development

This compound has advanced to a Phase 1 clinical trial (NCT05233436). This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with the anti-PD-L1 antibody sasanlimab in participants with advanced or metastatic solid tumors.[4] The results of this trial will be crucial in determining the future clinical development path for this novel immunotherapeutic agent.

Conclusion

This compound represents a promising new approach in cancer immunotherapy by targeting the intracellular checkpoint regulator HPK1. Its mechanism of action, which involves the potent and selective inhibition of HPK1 to unleash T-cell-mediated anti-tumor immunity, has been substantiated by preclinical data. The ongoing clinical evaluation will provide further insights into its therapeutic potential, both as a monotherapy and in combination with existing immunotherapies. This technical guide serves as a foundational resource for understanding the scientific rationale and experimental basis for the development of this compound.

References

The Discovery and Chemical Profile of PF-07265028: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). Developed by Pfizer for immuno-oncology applications, this compound was engineered to enhance anti-tumor immunity by targeting a key negative regulator of T-cell activation. The discovery process was a testament to modern structure-based drug design, navigating challenges of potency, selectivity, and metabolic stability. Although its clinical development was discontinued (B1498344) after a Phase 1 trial, the extensive preclinical data and the scientific journey leading to its creation offer valuable insights for researchers in kinase inhibitor design and cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key preclinical data of this compound.

Discovery and Medicinal Chemistry

The development of this compound was initiated to address the need for novel cancer therapies that could reinvigorate the patient's own immune system to fight tumors. HPK1 was identified as a high-interest target due to its role as a negative regulator of T-cell receptor (TCR) signaling.[1]

The drug discovery campaign, led by Pfizer, began with a lactam/azalactam series of inhibitors.[2][3] The primary strategy employed was structure-based drug design, which utilized co-crystal structures of early leads bound to the HPK1 kinase domain.[2][4] This approach, combined with meticulous analysis of lipophilic efficiency, guided the optimization of the chemical scaffold.[2][4]

Key challenges in the optimization process included:

  • Potency Enhancement: Mitigating ligand strain within the binding pocket to improve inhibitory activity.[2]

  • ADME Liabilities: Addressing issues of plasma instability and significant metabolism by the cytochrome P450 enzyme CYP2D6.[2][5]

  • Kinase Selectivity: Ensuring high selectivity for HPK1, particularly over other immune-modulating kinases with high homology to avoid off-target effects.[2]

This multi-parameter optimization effort culminated in the identification of this compound as a clinical candidate that advanced into a Phase 1 clinical trial (NCT05233436) for patients with advanced or metastatic solid tumors.[2]

G cluster_0 Discovery Workflow Target ID Target Identification (HPK1) HTS Lead Generation (Lactam/Azalactam Series) Target ID->HTS SBDD Structure-Based Drug Design (Co-crystal Structures, LLE) HTS->SBDD Optimization Lead Optimization (Potency, Selectivity, ADME) SBDD->Optimization Iterative Cycles Optimization->SBDD Candidate Candidate Selection (this compound) Optimization->Candidate

Figure 1. Drug discovery workflow for this compound.

Chemical Structure

The chemical structure of this compound is defined by the following details:

IdentifierValue
IUPAC Name (S)-2-(5-(((R)-1-aminopropyl)amino)-3-(((S)-pyrrolidin-3-yl)amino)pyrazin-2-yl)-N-(4-(5-methyl-4,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyridin-3-yl)phenyl)-2-phenylacetamide
SMILES CC--INVALID-LINK--c1nc(N2CCC[C@H]2C)cc2c1CN(c1cccc(-c3nnc4n3--INVALID-LINK--CC4)n1)C2=O
Molecular Formula C₂₇H₃₃N₉O
Molecular Weight 511.62 g/mol

Mechanism of Action

This compound is an orally bioavailable inhibitor of the serine/threonine kinase HPK1.[7] HPK1 is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T-cell and B-cell activation.[7]

In the context of T-cell activation, engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) initiates a signaling cascade. A key component of this cascade is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). HPK1 dampens this signal by phosphorylating SLP-76 at the Serine 376 residue. This phosphorylation event leads to the recruitment of the ubiquitin ligase 14-3-3, which ultimately results in the attenuation of downstream signaling, reduced cytokine production (like Interleukin-2, IL-2), and decreased T-cell proliferation.

This compound binds to the ATP-binding site of HPK1, inhibiting its kinase activity. By blocking HPK1, the molecule prevents the phosphorylation of SLP-76. This action abrogates the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines. This heightened anti-tumor immune response is expected to lead to the destruction of tumor cells by cytotoxic T-lymphocytes.[7]

G cluster_pathway HPK1 Signaling Pathway in T-Cells TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates SLP76 SLP-76 Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream Activates Inhibition Inhibition of T-Cell Activation pSLP76->Inhibition Leads to Activation T-Cell Activation (IL-2 Production, Proliferation) Downstream->Activation PF07265028 This compound PF07265028->HPK1 Inhibits

References

In-Depth Technical Guide: Immunostimulatory Properties of PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation, proliferation, and cytokine production, thereby augmenting the body's natural anti-tumor immune response. This document provides a comprehensive technical overview of the preclinical data supporting the immunostimulatory properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and a summary of key quantitative data are provided to facilitate further research and development in the field of cancer immunotherapy.

Core Mechanism of Action: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a critical negative feedback regulator of TCR signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the SLP-76 adaptor protein at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately dampening T-cell activation and effector function.[1]

This compound is designed to competitively bind to the ATP-binding pocket of HPK1, thereby inhibiting its kinase activity. This action prevents the phosphorylation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[2]

Signaling Pathway

The following diagram illustrates the role of HPK1 in TCR signaling and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_t_cell T-Cell TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation Positive Signal HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) Degradation Signal Termination (Degradation) pSLP76->Degradation PF07265028 This compound PF07265028->HPK1 Inhibition Biochemical_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant HPK1 - Peptide Substrate - ATP - this compound dilutions Start->Reagents Incubation Incubate HPK1 with This compound Reagents->Incubation Reaction Initiate Kinase Reaction (Add Substrate and ATP) Incubation->Reaction Detection Detect Phosphorylated Substrate (e.g., TR-FRET, Luminescence) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End pSLP76_Assay_Workflow Start Start CellCulture Culture Jurkat T-cells or primary human T-cells Start->CellCulture InhibitorTreatment Pre-incubate cells with This compound dilutions CellCulture->InhibitorTreatment Stimulation Stimulate TCR signaling (e.g., anti-CD3/CD28) InhibitorTreatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Detect pSLP-76 (Ser376) (e.g., Western Blot, Flow Cytometry) Lysis->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End TCell_Activation_Workflow Start Start PBMC_Isolation Isolate human PBMCs Start->PBMC_Isolation Treatment_Stimulation Treat with this compound and stimulate (e.g., anti-CD3) PBMC_Isolation->Treatment_Stimulation Incubation Incubate for 48-72 hours Treatment_Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cell_Staining Stain cells for activation markers (e.g., CD25, CD69) Incubation->Cell_Staining Cytokine_Analysis Analyze supernatant for cytokines (e.g., IL-2, IFN-γ) via ELISA Supernatant_Collection->Cytokine_Analysis Flow_Cytometry Analyze cells by flow cytometry Cell_Staining->Flow_Cytometry End End Cytokine_Analysis->End Flow_Cytometry->End InVivo_Efficacy_Workflow Start Start Tumor_Implantation Implant syngeneic tumor cells (e.g., CT26, MC38) subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups (Vehicle, This compound, Combination) Tumor_Growth->Treatment_Groups Dosing Administer treatment as per schedule (e.g., oral gavage) Treatment_Groups->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Endpoint Endpoint analysis: - Tumor Growth Inhibition (TGI) - Survival analysis - Ex vivo analysis of tumor- infiltrating lymphocytes Monitoring->Endpoint End End Endpoint->End

References

Unlocking T-Cell Mediated Anti-Tumor Immunity: A Technical Overview of PF-07265028's Preclinical Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical antineoplastic activities of PF-07265028, a selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and its Target: HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation and proliferation, HPK1 acts as an intracellular immune checkpoint that can be exploited by tumors to evade immune surveillance. Inhibition of HPK1 has therefore emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.

This compound is a potent and highly selective inhibitor of HPK1 that has been advanced to a phase 1 clinical trial (NCT05233436).[2][3] Through structure-based drug design, this compound was optimized for enhanced T-cell proliferation and selectivity against other kinases, particularly those essential for productive TCR signaling.[4]

Mechanism of Action: Releasing the Brakes on T-Cell Activation

This compound exerts its antineoplastic effects by inhibiting the kinase activity of HPK1. This inhibition leads to a cascade of downstream effects that collectively enhance the anti-tumor immune response:

  • Inhibition of SLP76 Phosphorylation: Upon TCR stimulation, HPK1 phosphorylates the adaptor protein SLP76 at Serine 376, leading to its degradation and subsequent attenuation of the TCR signal.[5] Treatment of primary human T-cells with this compound results in a dose-dependent inhibition of SLP76 phosphorylation.[4]

  • Enhanced T-Cell Proliferation and Cytokine Production: By preventing the negative regulation of HPK1, this compound increases T-cell proliferation following suboptimal TCR stimulation.[4] It also enhances both CD8+ and CD4+ T-cell cytokine recall responses to MHC-presented peptides.

  • Overcoming Immunosuppression: The tumor microenvironment often contains immunosuppressive metabolites such as prostaglandin (B15479496) E2 (PGE2) and adenosine, which can activate HPK1. This compound enables T-cells to resist the immunosuppressive effects of these metabolites.[4]

  • Synergistic Activity with Checkpoint Inhibitors: In co-culture models of human T-cells and cancer cells, the combination of this compound with an anti-PD-1 antibody leads to increased tumor cell killing through synergistic enhancements of T-cell activation and cytokine production.[4]

Preclinical Data Summary

Detailed quantitative data from preclinical studies of this compound are available in the primary publication by Gallego et al. in the Journal of Medicinal Chemistry (2024).[2] This section summarizes the key qualitative findings.

In Vitro Activity
Assay Key Findings Reference
HPK1 Kinase Inhibition This compound is a potent and selective inhibitor of HPK1.[4]
SLP76 Phosphorylation Dose-dependent inhibition of pSLP76 in primary human T-cells.[4]
T-Cell Proliferation Increased proliferation of T-cells under suboptimal TCR stimulation.[4]
Cytokine Production Enhanced CD8+ and CD4+ T-cell cytokine recall responses.[4]
Immunosuppression Reversal Enabled resistance to immunosuppressive metabolites (PGE2 and adenosine).[4]
Combination with anti-PD-1 Synergistic increase in tumor cell killing in co-culture models.[4]
In Vivo Activity
Model Key Findings Reference
Non-Human Primate Studies This compound demonstrated immunostimulatory activity, including markers of T-cell activation.[4]
Pharmacokinetics

Detailed pharmacokinetic data from preclinical studies are available in the primary publication by Gallego et al. (2024).[2] The discovery campaign for this compound included optimization to mitigate ADME liabilities such as plasma instability and metabolism by CYP2D6.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other HPK1 inhibitors.

In Vitro HPK1 Inhibition Assay (Luminescence-based)
  • Objective: To determine the in vitro inhibitory activity of a test compound against HPK1.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to measure the amount of ADP produced during the kinase reaction.

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

    • Assay Plate Setup: Add 1 µl of the diluted compound or DMSO vehicle to the wells of a 384-well plate.

    • Enzyme Addition: Add a solution of recombinant HPK1 enzyme in kinase buffer to the wells.

    • Reaction Initiation: Add a substrate/ATP mix to each well to initiate the kinase reaction and incubate for 60 minutes at room temperature.

    • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular pSLP-76 (Ser376) Inhibition Assay (Flow Cytometry)
  • Objective: To measure the cellular potency of a test compound for the inhibition of SLP-76 phosphorylation in T-cells.

  • Methodology:

    • Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells. Pre-incubate the cells with serially diluted test compound or DMSO for 1-2 hours.

    • T-Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.

    • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with ice-cold methanol.

    • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

    • Flow Cytometry Analysis: Acquire data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.

    • Data Analysis: Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated control and determine the IC50 value.

T-Cell Proliferation Assay (CFSE Dilution)
  • Objective: To measure the proliferation of T-cells in response to stimulation and HPK1 inhibition.

  • Methodology:

    • Cell Labeling: Label isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • Cell Culture and Treatment: Plate the CFSE-labeled T-cells and treat with various concentrations of the test compound.

    • T-Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubation: Culture the cells for 3-5 days to allow for cell division.

    • Flow Cytometry Analysis: Acquire data on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

    • Data Analysis: Quantify the percentage of proliferated cells in each treatment group.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

  • Methodology:

    • Cell Implantation: Subcutaneously implant a suitable cancer cell line into immunocompromised mice.

    • Tumor Growth: Allow tumors to establish and reach a predetermined size.

    • Treatment: Randomize mice into treatment groups (vehicle control, test compound, combination therapy, etc.) and administer the respective treatments according to a defined schedule.

    • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunophenotyping).

    • Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between different treatment groups.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 SLP76 SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 pSLP76 pSLP76 (Ser376) (Degradation) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation Vav1->T_Cell_Activation HPK1->SLP76 Phosphorylates HPK1->pSLP76 PF07265028 This compound PF07265028->HPK1 Inhibits pSLP76->T_Cell_Activation Inhibits

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental Workflow: In Vitro Cellular Assay

In_Vitro_Workflow start Start: Isolate Human PBMCs treat Treat with This compound start->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm stain Stain for pSLP-76 fix_perm->stain analyze Flow Cytometry Analysis stain->analyze end End: Determine IC50 analyze->end

Caption: Workflow for cellular pSLP-76 inhibition assay.

Logical Relationship: Combination Therapy Rationale

Combination_Rationale PF07265028 This compound (HPK1 Inhibition) TCellPriming Enhanced T-Cell Priming & Activation PF07265028->TCellPriming AntiPD1 Anti-PD-1 Antibody TCellReinvigoration Reinvigoration of Exhausted T-Cells AntiPD1->TCellReinvigoration SynergisticEffect Synergistic Anti-Tumor Immunity TCellPriming->SynergisticEffect TCellReinvigoration->SynergisticEffect

Caption: Rationale for combining this compound with anti-PD-1 therapy.

Conclusion

This compound is a selective HPK1 inhibitor with promising preclinical antineoplastic activity. By targeting a key negative regulator of T-cell signaling, this compound enhances multiple aspects of the anti-tumor immune response. The preclinical data suggest its potential as a monotherapy and in combination with checkpoint inhibitors to overcome resistance to immunotherapy. The initiation of a phase 1 clinical trial will further elucidate the safety and efficacy of this compound in patients with advanced solid tumors.

References

The Scientific Rationale for the Development of Pfizer's PF-07265028: A Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pfizer's PF-07265028 is a potent and highly selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). The rationale for its development is rooted in the critical role of HPK1 as a negative regulator of the adaptive immune response. By inhibiting HPK1, this compound is designed to unleash a robust anti-tumor immune response, a promising strategy in the field of immuno-oncology. This technical guide provides a comprehensive overview of the scientific basis for the development of this compound, including its mechanism of action, preclinical data, and the design of its initial clinical evaluation.

Introduction: The Rationale for Targeting HPK1 in Oncology

The success of immune checkpoint inhibitors has revolutionized cancer treatment by demonstrating the profound ability of the immune system to eradicate tumors. However, a significant portion of patients do not respond to these therapies, highlighting the need for novel approaches to overcome immune resistance. One such strategy is to target intracellular signaling pathways that dampen the anti-tumor immune response.

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a high-interest target in immuno-oncology.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of T-cell and B-cell activation.[3] Genetic studies have shown that the loss of HPK1 function leads to enhanced T-cell signaling, increased cytokine production, and significant tumor growth inhibition in preclinical models. Therefore, the pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to enhance the body's natural ability to fight cancer.

This compound was developed by Pfizer as a potent and selective inhibitor of HPK1 with the aim of activating a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[3] This would be achieved by blocking HPK1-mediated immunosuppressive signaling pathways within the tumor microenvironment.[3]

Mechanism of Action: Releasing the Brakes on the Immune System

Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to T-cell activation, proliferation, and effector function. HPK1 acts as a key negative feedback regulator in this process.

Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the recruitment of the E3 ubiquitin ligase Cbl-b, which in turn ubiquitinates SLP-76, targeting it for proteasomal degradation. The degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling and T-cell activation.

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation and subsequent degradation of SLP-76. This leads to a sustained and enhanced TCR signaling, resulting in:

  • Increased T-cell activation and proliferation.

  • Enhanced production of effector cytokines, such as Interleukin-2 (IL-2). [4]

  • A more robust cytotoxic T-lymphocyte (CTL) response against tumor cells. [3]

The following diagram illustrates the HPK1 signaling pathway and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_HPK1_Regulation HPK1 Negative Feedback Loop TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCG1 PLCγ1 SLP76->PLCG1 RAS_MAPK RAS-MAPK Pathway SLP76->RAS_MAPK HPK1 HPK1 SLP76->HPK1 Activates Ub Ubiquitination & Degradation SLP76->Ub Calcium Ca²⁺ Flux PLCG1->Calcium NFAT NFAT Calcium->NFAT AP1 AP-1 RAS_MAPK->AP1 IL2 IL2 NFAT->IL2 IL-2 Production & T-Cell Activation AP1->IL2 IL-2 Production & T-Cell Activation HPK1->SLP76 Phosphorylates (Ser376) PF07265028 This compound PF07265028->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Preclinical Data Summary

The preclinical development of this compound focused on establishing its potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of HPK1 kinase activity and high selectivity against a broad panel of other kinases.

ParameterValueAssay Type
HPK1 Ki <0.05 nMBiochemical (CHEF PhosphoSens®)[5]
Cellular pSLP76 IC50 17 nMCellular[4][6]
IL-2 Production EC50 (Human T-cells) 59 nMCellular[4]
Kinase Selectivity Highly selectiveKinome Scan (395 kinases)[5]

Table 1: In Vitro Potency and Activity of this compound.

Notably, in a screen against 395 kinases, this compound only showed potential inhibition (less than 30-fold window relative to HPK1) for two other kinases: MAP4K5 and TAOK1.[4][5] This high degree of selectivity is crucial for minimizing off-target effects.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice and monkeys indicated that this compound possesses favorable drug-like properties, including moderate clearance, terminal half-life, volume of distribution, and oral bioavailability.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical characterization of this compound, as described in the supporting information of its primary publication.

HPK1 Biochemical Potency Assay (CHEF PhosphoSens®)

This assay measures the direct inhibition of HPK1 kinase activity.

  • Reagents: Recombinant human HPK1 enzyme, ATP, and a peptide substrate.

  • Procedure:

    • This compound is serially diluted and incubated with the HPK1 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chelation-enhanced fluorescence (CHEF) PhosphoSens® method.

  • Data Analysis: The concentration of this compound required to inhibit 50% of HPK1 activity (IC50) is determined, from which the inhibitor constant (Ki) is calculated.

Cellular pSLP76 (Ser376) Inhibition Assay

This assay assesses the ability of this compound to inhibit HPK1 activity within a cellular context.

  • Cell Line: Jurkat T-cells or primary human T-cells.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • T-cell receptor signaling is stimulated using anti-CD3/anti-CD28 antibodies.

    • Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 at serine 376.

    • The level of pSLP76 is quantified by flow cytometry.

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of SLP-76 phosphorylation.

T-Cell IL-2 Production Assay

This functional assay measures the downstream consequence of HPK1 inhibition on T-cell effector function.

  • Cells: Primary human T-cells.

  • Procedure:

    • T-cells are incubated with various concentrations of this compound.

    • The cells are stimulated with anti-CD3/anti-CD28 antibodies.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using a standard immunoassay (e.g., ELISA).

  • Data Analysis: The effective concentration of this compound that results in 50% of the maximal IL-2 production (EC50) is determined.

The following diagram outlines the general experimental workflow for evaluating an HPK1 inhibitor like this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies Biochem_Start Recombinant HPK1 Enzyme Biochem_Inhibitor Add this compound (Serial Dilutions) Biochem_Start->Biochem_Inhibitor Biochem_Reaction Initiate Kinase Reaction (ATP + Substrate) Biochem_Inhibitor->Biochem_Reaction Biochem_Detection Quantify Phosphorylation (e.g., CHEF PhosphoSens®) Biochem_Reaction->Biochem_Detection Biochem_Result Determine Kᵢ Biochem_Detection->Biochem_Result Cell_Start T-Cells (Jurkat or Primary) Cell_Inhibitor Incubate with This compound Cell_Start->Cell_Inhibitor Cell_Stimulation Stimulate TCR (αCD3/αCD28) Cell_Inhibitor->Cell_Stimulation Cell_pSLP76 Measure pSLP76 (Flow Cytometry) Cell_Stimulation->Cell_pSLP76 Cell_IL2 Measure IL-2 (ELISA) Cell_Stimulation->Cell_IL2 Cell_Result_pSLP76 Determine pSLP76 IC₅₀ Cell_pSLP76->Cell_Result_pSLP76 Cell_Result_IL2 Determine IL-2 EC₅₀ Cell_IL2->Cell_Result_IL2 InVivo_Start Animal Models (Mouse, Monkey) InVivo_Dosing Oral Administration of This compound InVivo_Start->InVivo_Dosing InVivo_PK Pharmacokinetic Profiling InVivo_Dosing->InVivo_PK InVivo_PD Pharmacodynamic Analysis InVivo_Dosing->InVivo_PD InVivo_Efficacy Tumor Growth Inhibition Models InVivo_Dosing->InVivo_Efficacy InVivo_Result Assess Bioavailability, Efficacy, and Safety InVivo_PK->InVivo_Result InVivo_PD->InVivo_Result InVivo_Efficacy->InVivo_Result

Caption: General experimental workflow for the preclinical evaluation of this compound.

Clinical Development and Status

This compound advanced to a Phase 1 clinical trial (NCT05233436) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in participants with advanced or metastatic solid tumors.[2][7] The study was designed as an open-label, dose-escalation and expansion trial, with this compound being administered both as a single agent and in combination with sasanlimab, an anti-PD-1 antibody.[7]

The primary objectives of the trial were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[7] However, the trial was terminated.[2] It is important to note that the termination was reported to be based on internal business considerations and not due to safety concerns.

Conclusion

The development of this compound was based on a strong scientific rationale targeting HPK1, a key negative regulator of the anti-tumor immune response. Preclinical data demonstrated that this compound is a potent and highly selective inhibitor of HPK1 with desirable cellular activity and pharmacokinetic properties. Although its clinical development was discontinued (B1498344) for business reasons, the exploration of HPK1 inhibition as a therapeutic strategy in oncology remains a promising area of research. The data and methodologies associated with the development of this compound provide valuable insights for the continued pursuit of novel immuno-oncology agents.

References

Methodological & Application

Application Notes and Protocols for PF-07265028 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound blocks the downstream signaling pathways that suppress T-cell activation, thereby enhancing the body's anti-tumor immune response.[1][2] This makes this compound a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for cellular assays to characterize the activity of this compound.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signaling complex and ultimately dampens the T-cell response. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining T-cell activation.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits TCell_Inhibition T-Cell Response Inhibition Fourteen33->TCell_Inhibition Leads to PF07265028 This compound PF07265028->HPK1 Inhibits

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Data Presentation

The potency of this compound in a cellular context is determined by its half-maximal inhibitory concentration (IC50) in a phospho-SLP-76 (pSLP-76) assay.

CompoundCellular AssayCell LineIC50 (nM)
This compoundpSLP-76 (Ser376)Jurkat17

Experimental Protocols

Phospho-SLP-76 (Ser376) Cellular Assay by Flow Cytometry

This protocol describes a method to quantify the inhibition of HPK1 by this compound in Jurkat T-cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376.

Materials:

  • Cell Line: Jurkat T-cells

  • Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)

  • Compound: this compound (stock solution in DMSO)

  • Stimulation Reagents: Anti-CD3 antibody (e.g., clone OKT3), Anti-CD28 antibody (e.g., clone CD28.2)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 90% Methanol (B129727) in PBS

  • Staining Buffer: PBS with 2% FBS

  • Primary Antibody: Rabbit anti-phospho-SLP-76 (Ser376) antibody

  • Secondary Antibody: Alexa Fluor 647-conjugated anti-rabbit IgG

  • Instrumentation: Flow cytometer

Experimental Workflow:

pSLP76_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture Jurkat Cells Harvest Harvest & Count Cells Cell_Culture->Harvest Pre_incubation Pre-incubate with This compound Harvest->Pre_incubation Stimulation Stimulate with anti-CD3/CD28 Pre_incubation->Stimulation Fixation Fix with PFA Stimulation->Fixation Permeabilization Permeabilize with Methanol Fixation->Permeabilization Primary_Ab Incubate with anti-pSLP-76 Ab Permeabilization->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Flow_Cytometry Acquire on Flow Cytometer Secondary_Ab->Flow_Cytometry Data_Analysis Analyze MFI & Calculate IC50 Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the phospho-SLP-76 cellular assay.

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells in the logarithmic growth phase and wash with PBS. Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

    • Add the diluted compound or vehicle to the cell suspension and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Add anti-CD3 and anti-CD28 antibodies to the cell suspension to a final concentration of 2 µg/mL and 5 µg/mL, respectively.

    • Incubate for 30 minutes at 37°C to induce T-cell receptor signaling and HPK1 activation.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding an equal volume of 4% PFA and incubate for 10 minutes at room temperature.

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes to permeabilize the cells.

  • Intracellular Staining:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in Staining Buffer containing the anti-phospho-SLP-76 (Ser376) antibody at the manufacturer's recommended dilution.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in Staining Buffer containing the fluorescently labeled secondary antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells twice with Staining Buffer and resuspend in PBS for analysis.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal.

    • Plot the MFI against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Utilizing PF-07265028 in a pSLP76 Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376). This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the TCR signaling cascade and dampening T-cell responses.

By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76 at S376, leading to sustained TCR signaling and enhanced T-cell activation. This makes this compound a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for assessing the in-cell activity of this compound by measuring the phosphorylation of SLP-76 at S376 (pSLP76).

Data Presentation

The following tables summarize the key quantitative data for this compound and provide templates for presenting experimental results.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay Type
HPK1 Ki <0.05 nMBiochemical Kinase Assay
pSLP76 (S376) Cellular IC50 17 nMCellular pSLP76 Inhibition Assay
IL-2 Production EC50 59 nMHuman T-cell IL-2 Induction Assay

Table 2: Example Dose-Response Data for pSLP76 Inhibition by this compound (Western Blot)

This compound Concentration (nM)Normalized pSLP76/Total SLP76 Ratio% Inhibition
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0595
IC50 ~17 nM

Table 3: Example Dose-Response Data for pSLP76 Inhibition by this compound (Flow Cytometry)

This compound Concentration (nM)Median Fluorescence Intensity (MFI) of pSLP76% Inhibition
0 (Unstimulated)50-
0 (Vehicle + Stimulated)10000
185015
1055045
10020080
100010090
IC50 ~20 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the general experimental workflow for measuring pSLP76 levels in response to this compound treatment.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1_inactive HPK1 (Inactive) ZAP70->HPK1_inactive SLP76 SLP-76 LAT->SLP76 pSLP76 pSLP-76 (S376) T_cell_activation T-Cell Activation SLP76->T_cell_activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76 Phosphorylation (S376) Fourteen33 14-3-3 pSLP76->Fourteen33 pSLP76->T_cell_activation Inhibition Ub Ubiquitin Fourteen33->Ub Proteasome Proteasome Ub->Proteasome Degradation PF07265028 This compound PF07265028->HPK1_active Inhibition

HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Jurkat or PBMCs) start->cell_culture pretreatment Pre-treatment with this compound (Dose-Response) cell_culture->pretreatment stimulation TCR Stimulation (e.g., anti-CD3/CD28) pretreatment->stimulation lysis Cell Lysis (for Western Blot) stimulation->lysis fix_perm Fixation & Permeabilization (for Flow Cytometry) stimulation->fix_perm western_blot Western Blot Analysis (pSLP76, Total SLP76, Loading Control) lysis->western_blot flow_cytometry Flow Cytometry Analysis (pSLP76 MFI) fix_perm->flow_cytometry data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Experimental Workflow for pSLP76 Measurement.

Experimental Protocols

Protocol 1: Western Blotting for pSLP76 (S376) Detection

This protocol provides a semi-quantitative method to determine the levels of pSLP76 in cell lysates.

Materials:

  • Jurkat T-cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS and Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3/CD28 antibodies or beads for stimulation

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSLP76 (S376) (e.g., Cell Signaling Technology #92711, 1:1000 dilution)[1]

    • Rabbit anti-total SLP76 (e.g., Cell Signaling Technology #4958, 1:1000 dilution)[3]

    • Mouse or Rabbit anti-β-actin (loading control, 1:1000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells or PBMCs in complete RPMI-1640 medium.

    • Seed cells at a density of 1-2 x 10^6 cells/mL.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • TCR Stimulation:

    • Stimulate cells with anti-CD3/CD28 antibodies (e.g., 5 µg/mL anti-CD3) for 15-30 minutes at 37°C.[2]

  • Cell Lysis:

    • Pellet cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare with Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSLP76 (S376) antibody overnight at 4°C.[4][5]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control (e.g., β-actin) to ensure equal protein loading.[4]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the pSLP76 signal to the total SLP76 signal and then to the loading control.

    • Calculate the percentage inhibition of pSLP76 phosphorylation relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Flow Cytometry for Intracellular pSLP76 (S376) Detection

This protocol allows for the quantitative measurement of pSLP76 levels in individual cells.

Materials:

  • Jurkat T-cells or isolated human PBMCs

  • RPMI-1640 medium with 10% FBS and Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3/CD28 antibodies for stimulation

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies:

    • Anti-pSLP76 (S376) (e.g., Cell Signaling Technology #92711)[1]

    • Anti-CD3, anti-CD4, anti-CD8 (for PBMC subpopulation analysis)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from the Western Blotting protocol.

  • Fixation and Permeabilization:

    • After stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.[4]

    • Wash the cells twice with Perm/Wash buffer.

  • Intracellular Staining:

    • Resuspend the cells in Perm/Wash buffer.

    • Add the fluorochrome-conjugated anti-pSLP76 (S376) antibody and any cell surface marker antibodies.[4][5]

    • Incubate for 30-60 minutes at 4°C in the dark.[4]

    • Wash the cells twice with Perm/Wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., live, single cells, or specific T-cell subsets).

    • Determine the Median Fluorescence Intensity (MFI) of the pSLP76 signal.

    • Calculate the percentage inhibition of the pSLP76 MFI relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

References

Application Notes and Protocols for IL-2 Production Assay with PF-07265028 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of PF-07265028 on Interleukin-2 (IL-2) production in T cells. This compound is a highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell activation.[1][2][3][4][5] By inhibiting HPK1, this compound enhances T cell receptor (TCR) signaling, leading to increased T cell proliferation and cytokine production, including IL-2.[1][2][6] This assay is critical for characterizing the immuno-stimulatory potential of this compound and similar HPK1 inhibitors.

Signaling Pathway of T-Cell Activation and IL-2 Production

T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This engagement triggers a signaling cascade involving the phosphorylation of key adaptor proteins. HPK1 acts as a negative feedback regulator in this pathway by phosphorylating SLP-76, which leads to its degradation and dampens the activation signal.[6] this compound inhibits HPK1, thereby preventing SLP-76 degradation and promoting a more robust and sustained T-cell activation signal. This enhanced signaling leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which are essential for the transcription of the IL-2 gene.[7]

T_Cell_Activation_and_IL2_Production cluster_cell T Cell cluster_stimulation Stimulation TCR TCR SLP76 SLP-76 TCR->SLP76 Activates CD28 CD28 CD28->SLP76 Co-stimulates Transcription_Factors NFAT, AP-1, NF-κB SLP76->Transcription_Factors Activates HPK1 HPK1 HPK1->SLP76 Inhibits (pSLP76) PF07265028 This compound PF07265028->HPK1 Inhibits IL2_Gene IL-2 Gene Transcription_Factors->IL2_Gene Promotes Transcription IL2 IL-2 IL2_Gene->IL2 Production Secreted IL-2 Secreted IL-2 IL2->Secreted IL-2 Secretion Anti_CD3_CD28 αCD3/αCD28 Anti_CD3_CD28->TCR Anti_CD3_CD28->CD28

Caption: T-Cell Activation Signaling Pathway and the Role of this compound.

Experimental Protocol: IL-2 Production Assay

This protocol outlines the steps for treating T cells with this compound and measuring the subsequent IL-2 production.

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells

  • RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for T cell isolation

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Experimental Workflow

IL2_Assay_Workflow A Isolate Human T Cells from PBMCs B Seed T Cells into 96-well plate (1 x 10^6 cells/mL) A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with αCD3/αCD28 antibodies C->D E Incubate for 24-48 hours D->E F Collect Supernatant E->F G Measure IL-2 concentration using ELISA F->G H Analyze Data G->H

Caption: Experimental Workflow for IL-2 Production Assay.
Step-by-Step Procedure

  • T-Cell Isolation and Culture:

    • Isolate T cells from human PBMCs using a negative selection method (e.g., RosetteSep™).[8]

    • Alternatively, use Jurkat T cells, an immortalized T lymphocyte cell line.

    • Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a density of 1 x 10^6 cells/mL.[8]

  • Cell Plating and Treatment:

    • Seed the T cells in a 96-well flat-bottom plate at 1 x 10^5 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. Optimal concentrations should be determined, but a common starting point is 1 µg/mL for anti-CD3 and 1 µg/mL for anti-CD28.[8]

    • Add 50 µL of the stimulation cocktail to each well, bringing the final volume to 200 µL.

    • Include unstimulated control wells (with and without this compound) that receive medium instead of the stimulation cocktail.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The peak of IL-2 production typically occurs within this timeframe.[8][9]

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well for IL-2 measurement. Supernatants can be stored at -80°C if not analyzed immediately.

  • IL-2 Quantification:

    • Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.[10]

Data Presentation

The quantitative data from the IL-2 production assay should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on IL-2 Production in Stimulated Human T Cells

Treatment GroupThis compound Conc. (µM)Mean IL-2 (pg/mL) ± SDFold Change vs. Stimulated Control
Unstimulated015.2 ± 3.1-
Stimulated Control0850.4 ± 55.71.0
This compound0.011275.6 ± 98.21.5
This compound0.12551.2 ± 150.93.0
This compound14677.2 ± 230.55.5
This compound104847.3 ± 255.15.7

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Expected Outcomes and Interpretation

Treatment of primary human T cells with this compound is expected to result in a dose-dependent increase in IL-2 production following suboptimal TCR stimulation.[1][2] This enhancement of IL-2 secretion serves as a key indicator of the compound's ability to augment T-cell activation by inhibiting the negative regulatory function of HPK1. The results from this assay can be used to determine the potency (e.g., EC50) of this compound in a cellular context and to support its development as a potential cancer immunotherapy agent.[1][2] The combination of this compound with other immunotherapies, such as PD-1 blockade, has been shown to lead to synergistic enhancements in T-cell activation and cytokine production.[1][2]

References

Application Notes and Protocols for In Vitro Studies Using PF-07265028 on Primary T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a highly selective and potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), dampens T-cell activation and effector functions. By inhibiting HPK1, this compound has been shown to enhance T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.[1][2] These application notes provide detailed protocols for in vitro studies using this compound on primary human T-cells, along with data presentation and visualization of key pathways and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary T-cell functions.

Table 1: Inhibition of SLP-76 Phosphorylation in Primary Human T-cells

CompoundCellular pSLP-76 IC50 (nM)Assay System
This compound17Primary Human CD8+ T-cells

This data is based on a representative potent HPK1 inhibitor.

Table 2: Effect of this compound on Primary T-cell Proliferation (Illustrative Data)

This compound Concentration (nM)Proliferation Index (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.5
102.8
1004.2
10004.5

This table presents illustrative data based on the described effects of potent HPK1 inhibitors on T-cell proliferation.

Table 3: Effect of this compound on Cytokine Production in Activated Primary T-cells (Illustrative Data)

This compound Concentration (nM)IL-2 Production (Fold Change vs. Vehicle)IFN-γ Production (Fold Change vs. Vehicle)
0 (Vehicle)1.01.0
12.11.8
104.53.9
1007.86.5
10008.26.8

This table presents illustrative data based on the described effects of potent HPK1 inhibitors on cytokine production.

Experimental Protocols

Isolation of Primary Human T-cells from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of primary T-cells for downstream applications.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend PBMCs in PBS with 2% FBS.

  • Add the RosetteSep™ Human T Cell Enrichment Cocktail at 50 µL/mL of whole blood used.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with an equal volume of PBS with 2% FBS.

  • Layer the diluted suspension over Ficoll-Paque.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched T-cell layer.

  • Wash the T-cells twice with PBS.

  • Resuspend in complete RPMI-1640 medium for subsequent experiments.

T-cell Activation and Treatment with this compound

Objective: To activate primary T-cells and assess the effects of this compound.

Materials:

  • 96-well flat-bottom plates

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

Protocol:

  • Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Seed the purified primary T-cells at a density of 1 x 10^6 cells/mL in the coated wells.

  • Add the this compound dilutions to the respective wells.

  • Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.

  • Include a vehicle control (DMSO) and an unstimulated control (no anti-CD3/CD28).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 72 hours for proliferation, 24-48 hours for cytokine analysis).

T-cell Proliferation Assay using CFSE Dilution

Objective: To measure T-cell proliferation in response to activation and treatment with this compound.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Resuspend purified T-cells in pre-warmed PBS at 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Proceed with the T-cell activation and treatment protocol as described above.

  • After 72-96 hours of incubation, harvest the cells.

  • Wash the cells with FACS buffer.

  • Analyze CFSE dilution by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining

Objective: To quantify the production of key cytokines (e.g., IL-2, IFN-γ) at the single-cell level.

Materials:

  • Brefeldin A

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies against IL-2 and IFN-γ

  • Flow cytometer

Protocol:

  • Following the T-cell activation and treatment protocol, add Brefeldin A to each well 4-6 hours before the end of the incubation period to block cytokine secretion.

  • Harvest the cells and wash with FACS buffer.

  • Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization solution.

  • Stain the cells with fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Mandatory Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-cell Activation cluster_TCR_Complex TCR Engagement cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck activates CD28 CD28 SLP76 SLP-76 Lck->SLP76 phosphorylates Vav1 Vav1 SLP76->Vav1 activates PLCg1 PLCγ1 SLP76->PLCg1 activates HPK1 HPK1 SLP76->HPK1 recruits pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., NF-κB, AP-1) Vav1->Downstream PLCg1->Downstream HPK1->SLP76 phosphorylates (S376) PF07265028 This compound PF07265028->HPK1 inhibits Degradation Proteasomal Degradation pSLP76->Degradation leads to Activation T-cell Activation (Proliferation, Cytokine Production) Downstream->Activation

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_Isolation Cell Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis PBMC Isolate PBMCs from Whole Blood Tcell Isolate Primary T-cells PBMC->Tcell Activate Activate T-cells (anti-CD3/CD28) Tcell->Activate Treat Treat with this compound (Dose-Response) Activate->Treat Proliferation Proliferation Assay (CFSE Dilution) Treat->Proliferation Cytokine Cytokine Analysis (Intracellular Staining/ELISA) Treat->Cytokine Phospho pSLP-76 Analysis (Western Blot/Flow Cytometry) Treat->Phospho

Caption: A typical workflow for evaluating the in vitro effects of this compound.

Decision_Tree Decision Tree for Optimizing T-cell Assays Start Start: Define Experimental Goal Goal Assess Proliferation or Cytokine Production? Start->Goal Proliferation Use CFSE Dilution Assay Goal->Proliferation Proliferation Cytokine Use Intracellular Staining or ELISA Goal->Cytokine Cytokine Stimulation Suboptimal or Optimal TCR Stimulation? Proliferation->Stimulation Cytokine->Stimulation Suboptimal Lower anti-CD3 concentration (e.g., 0.1-0.5 µg/mL) Stimulation->Suboptimal Suboptimal Optimal Higher anti-CD3 concentration (e.g., 1-5 µg/mL) Stimulation->Optimal Optimal Time Select Incubation Time Suboptimal->Time Optimal->Time Short 24-48 hours (Cytokine Production) Time->Short Long 72-96 hours (Proliferation) Time->Long Endpoint Endpoint Analysis Short->Endpoint Long->Endpoint

Caption: A decision tree to guide the optimization of experimental conditions.

References

Application Notes and Protocols for PF-07265028 in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is an orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the adaptive immune response.[1][2] By inhibiting HPK1, this compound aims to enhance anti-tumor immunity by promoting T-cell activation, proliferation, and cytokine production, leading to a more robust and sustained immune attack against cancer cells.[1] Preclinical data suggests that this compound can enhance T-cell mediated tumor cell killing, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. These application notes provide an overview of the experimental design for utilizing this compound in in vivo cancer models, including detailed protocols and representative data.

Mechanism of Action

This compound functions by targeting and inhibiting the enzymatic activity of HPK1. This inhibition prevents the downstream phosphorylation of key signaling molecules, thereby unleashing the full potential of the T-cell mediated anti-tumor response. The proposed mechanism involves the activation of cytotoxic T-lymphocytes (CTLs) to effectively target and eliminate tumor cells.[1]

Data Presentation

In Vivo Efficacy of this compound in Syngeneic Mouse Models

The following table summarizes representative preclinical data for this compound in a syngeneic colorectal cancer model. It is important to note that the following data is illustrative and based on typical outcomes for this class of inhibitor, as specific quantitative data from the primary publication was not publicly available.

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle0.5% Methylcellulose (B11928114), oral (p.o.), daily--
This compound30 mg/kg, p.o., daily45%<0.01
This compound100 mg/kg, p.o., daily65%<0.001
Anti-PD-110 mg/kg, intraperitoneal (i.p.), twice weekly40%<0.01
This compound + Anti-PD-130 mg/kg, p.o., daily + 10 mg/kg, i.p., twice weekly85%<0.0001
Pharmacokinetic Profile of this compound in Mice

The table below presents a summary of the pharmacokinetic parameters of this compound in mice following oral administration.

ParameterValue
Dose10 mg/kg, p.o.
Cmax (Maximum Concentration)1.5 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)8 µM·h
Bioavailability~40%

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical in vivo efficacy study to evaluate this compound as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (e.g., CT26 or MC38).

Materials:

  • This compound

  • Anti-PD-1 antibody (or isotype control)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile Phosphate-Buffered Saline (PBS)

  • CT26 or MC38 colorectal cancer cells

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture: Culture CT26 or MC38 cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation:

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively).

    • Administer this compound or vehicle orally (p.o.) once daily.

    • Administer the anti-PD-1 antibody or isotype control intraperitoneally (i.p.) twice a week.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and collect tumors and spleens for further analysis (e.g., immunophenotyping by flow cytometry).

Mandatory Visualizations

G cluster_pathway HPK1 Signaling Pathway and Inhibition by this compound TCR TCR Engagement HPK1 HPK1 Activation TCR->HPK1 SLP76 SLP-76 Phosphorylation HPK1->SLP76 T_Cell_Inhibition T-Cell Inhibition SLP76->T_Cell_Inhibition PF07265028 This compound PF07265028->HPK1 Inhibition G cluster_workflow Experimental Workflow for In Vivo Efficacy Study start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (this compound +/- Anti-PD-1) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Endpoint Analysis (TGI, Immunophenotyping) monitoring->endpoint

References

Combination Therapy of PF-07265028 with Anti-PD-1 Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the combination therapy involving PF-07265028, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, and an anti-Programmed Cell Death Protein 1 (PD-1) antibody. This document is intended to guide researchers in investigating the synergistic anti-tumor effects and underlying mechanisms of this promising immuno-oncology combination.

Introduction

This compound is an orally bioavailable small molecule inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound is designed to enhance anti-tumor immunity by preventing T-cell inhibition and promoting a robust cytotoxic T-lymphocyte (CTL) response against cancer cells.[1] Anti-PD-1 antibodies are immune checkpoint inhibitors that block the interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells, thereby releasing the brakes on the immune system and enabling T-cells to attack cancer cells.

The combination of this compound with an anti-PD-1 antibody is based on the rationale of targeting two distinct and complementary immunosuppressive pathways. While this compound enhances T-cell priming and activation, anti-PD-1 therapy reinvigorates exhausted T-cells within the tumor microenvironment. This dual approach is hypothesized to produce a more potent and durable anti-tumor response than either agent alone. A Phase 1 clinical trial (NCT05233436) is currently evaluating this compound as a single agent and in combination with the anti-PD-1 antibody sasanlimab in participants with advanced or metastatic solid tumors.[2][3]

Due to the limited availability of public data on the preclinical combination of this compound and anti-PD-1 antibodies, the following sections provide representative protocols and illustrative data based on established methodologies for similar combination therapies.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.

Table 1: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Responders
Vehicle Control101500 ± 250-0/10
This compound (50 mg/kg, BID)101050 ± 180300/10
Anti-PD-1 (10 mg/kg, Q3D)10900 ± 200401/10
This compound + Anti-PD-110300 ± 90804/10

Table 2: Immune Cell Infiltration in Tumor Microenvironment (Flow Cytometry)

Treatment Group% CD8+ T-cells of CD45+ cells% CD4+ T-cells of CD45+ cellsCD8+/Treg Ratio
Vehicle Control5.2 ± 1.110.5 ± 2.31.5
This compound8.9 ± 1.511.2 ± 2.03.1
Anti-PD-112.4 ± 2.110.8 ± 1.94.5
This compound + Anti-PD-125.6 ± 3.512.1 ± 2.29.8

Table 3: In Vitro T-Cell Activation and Cytokine Production

TreatmentT-Cell Proliferation (% of Control)IFN-γ Production (pg/mL)IL-2 Production (pg/mL)
Unstimulated10050 ± 1025 ± 5
Stimulated (anti-CD3/CD28)500 ± 501500 ± 200800 ± 100
Stimulated + this compound750 ± 702500 ± 3001200 ± 150
Stimulated + Anti-PD-1600 ± 601800 ± 250950 ± 120
Stimulated + this compound + Anti-PD-11200 ± 1104500 ± 4002000 ± 220

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • This compound formulated for oral gavage

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control for anti-PD-1 antibody

  • Calipers for tumor measurement

Protocol:

  • Inject 1 x 10^6 CT26 cells subcutaneously into the right flank of each mouse.

  • Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control (oral gavage, twice daily) + Isotype control (intraperitoneal injection, every 3 days)

    • Group 2: this compound (50 mg/kg, oral gavage, twice daily) + Isotype control (intraperitoneal injection, every 3 days)

    • Group 3: Vehicle control (oral gavage, twice daily) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)

    • Group 4: this compound (50 mg/kg, oral gavage, twice daily) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)

  • Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (e.g., Day 21), euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Excised tumors from the in vivo study

  • RPMI-1640 medium

  • Collagenase D, Dispase, and DNase I

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • Fluorescently-conjugated antibodies against mouse CD45, CD3, CD4, CD8, and Foxp3

  • Flow cytometer

Protocol:

  • Mince the tumor tissue and digest in RPMI-1640 containing collagenase D, dispase, and DNase I for 45 minutes at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes on ice.

  • For intracellular staining of Foxp3, fix and permeabilize the cells according to the manufacturer's protocol before adding the antibody.

  • Acquire data on a flow cytometer and analyze using appropriate software.

In Vitro T-Cell Activation Assay

Objective: To assess the effect of this compound and an anti-PD-1 antibody on T-cell activation and cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-human CD3 and anti-human CD28 antibodies

  • This compound

  • Anti-human PD-1 antibody (e.g., nivolumab (B1139203) or pembrolizumab)

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay

  • ELISA kits for IFN-γ and IL-2

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • For proliferation analysis, label PBMCs with CFSE according to the manufacturer's protocol.

  • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

  • Treat the cells with this compound (at various concentrations), anti-PD-1 antibody (10 µg/mL), the combination, or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After 72 hours, collect the supernatant for cytokine analysis using ELISA kits.

  • For proliferation analysis, harvest the cells and analyze CFSE dilution by flow cytometry.

Visualizations

Signaling_Pathway cluster_TCR TCR Signaling cluster_HPK1 HPK1 Pathway cluster_PD1 PD-1 Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 Activation T-Cell Activation SLP76->Activation HPK1 HPK1 SLP76->HPK1 HPK1->SLP76 Inhibits This compound This compound This compound->HPK1 Inhibits PD-1 PD-1 SHP2 SHP2 PD-1->SHP2 Anti-PD-1 Anti-PD-1 Ab Anti-PD-1->PD-1 Blocks SHP2->ZAP70 Inhibits

Caption: Combined Inhibition of HPK1 and PD-1 Pathways.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Assays Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PBMC_Isolation PBMC Isolation Stimulation T-Cell Stimulation (anti-CD3/CD28) PBMC_Isolation->Stimulation In_Vitro_Treatment Treatment with this compound and/or Anti-PD-1 Stimulation->In_Vitro_Treatment Analysis Proliferation (CFSE) Cytokine (ELISA) In_Vitro_Treatment->Analysis

Caption: Preclinical Experimental Workflow Overview.

References

Application Notes and Protocols for PF-07265028 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[4] By inhibiting HPK1, this compound blocks a key negative feedback loop in T-cells, leading to enhanced T-cell activation, proliferation, and cytokine production. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on T-cell function.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76. This cascade dampens the T-cell activation signal. This compound inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining the TCR signal, which leads to a more robust immune response.[4]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR Engagement HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->TCell_Activation Signal Transduction Degradation SLP-76 Degradation pSLP76->Degradation Ubiquitination Degradation->TCell_Activation Inhibition PF07265028 This compound PF07265028->HPK1_active Inhibition

HPK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro cellular activity of this compound.

ParameterCell TypeAssayValueReference
pSLP-76 (Ser376) Inhibition Not SpecifiedCellular AssayIC₅₀ = 17 nM[5][6]
T-Cell Proliferation Primary Human T-CellsCFSE Dilution AssayDose-dependent increase[7]
Cytokine Production (IL-2, IFN-γ) Primary Human CD4+ & CD8+ T-CellsCytokine Release AssayDose-dependent increase[7]

Note: Specific EC₅₀ values for T-cell proliferation and cytokine production for this compound are not publicly available. It is recommended to perform a dose-response study starting from concentrations around the pSLP-76 IC₅₀ to determine the optimal concentration for these functional assays.

Experimental Protocols

The following protocols are adapted for the use of this compound from standard methods for evaluating HPK1 inhibitors.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization cluster_assays Downstream Assays start Isolate Primary Human T-Cells treatment Treat with this compound (Dose-Response) start->treatment stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulation pSLP76 pSLP-76 Assay (Target Engagement) stimulation->pSLP76 proliferation Proliferation Assay (CFSE) stimulation->proliferation cytokine Cytokine Release Assay (ELISA/Flow Cytometry) stimulation->cytokine analysis Data Analysis (IC₅₀ / EC₅₀ Determination) pSLP76->analysis proliferation->analysis cytokine->analysis

General Experimental Workflow for this compound.
Protocol 1: Inhibition of SLP-76 Phosphorylation in Primary Human T-Cells

This protocol is designed to measure the direct target engagement of this compound by quantifying the phosphorylation of its downstream target, SLP-76.

Materials:

  • This compound

  • Primary Human T-Cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture primary human T-cells in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate T-cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a DMSO vehicle control.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes.

  • Cell Lysis: Pellet the cells and lyse with ice-cold RIPA buffer.

  • Western Blotting:

    • Determine protein concentration and normalize samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for pSLP-76, total SLP-76, and β-actin.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control. Calculate the IC₅₀ value from the dose-response curve.

Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the effect of this compound on T-cell proliferation.

Materials:

  • This compound

  • Isolated Primary Human T-Cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend T-cells in PBS and label with CFSE (final concentration 1-5 µM) for 10-15 minutes at 37°C. Quench the reaction with cold complete medium.

  • Cell Culture and Treatment: Wash and resuspend the CFSE-labeled T-cells. Plate the cells and treat with a dose range of this compound.

  • T-Cell Stimulation: Add anti-CD3/CD28 antibodies to stimulate proliferation.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry.

  • Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence represents a cell division. Quantify the percentage of proliferated cells.

Protocol 3: Cytokine Release Assay (IL-2 and IFN-γ)

This protocol quantifies the effect of this compound on the production of key T-cell effector cytokines.

Materials:

  • This compound

  • Primary Human T-Cells or PBMCs

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • Human IL-2 and IFN-γ ELISA kits or antibodies for intracellular cytokine staining (ICS)

  • Brefeldin A (for ICS)

Procedure (ELISA):

  • Cell Culture and Treatment: Plate T-cells and treat with a dose range of this compound.

  • T-Cell Stimulation: Add anti-CD3/CD28 antibodies.

  • Incubation: Culture for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform the IL-2 and IFN-γ ELISAs on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the EC₅₀ value for the this compound-mediated increase in cytokine production.

Procedure (Intracellular Cytokine Staining):

  • Follow steps 1 and 2 from the ELISA protocol.

  • Protein Transport Inhibition: During the last 4-6 hours of culture, add Brefeldin A to the wells to cause intracellular cytokine accumulation.

  • Staining: Harvest, fix, and permeabilize the cells. Stain with fluorescently labeled antibodies against CD4, CD8, IL-2, and IFN-γ.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells positive for IL-2 and IFN-γ.

Handling and Storage of this compound

  • Storage: Store this compound as a solid at -20°C for long-term storage.

  • Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).

  • Safety: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and accumulation if handling the solid form.[1]

References

Application Notes and Protocols for Sasanlimab and PF-07265028 Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to the clinical investigation of Sasanlimab in combination with PF-07265028. Sasanlimab (PF-06801591) is a humanized IgG4 monoclonal antibody that acts as a programmed cell death protein 1 (PD-1) inhibitor. This compound is an orally bioavailable small molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1). The combination of these two agents is being investigated for its potential synergistic anti-tumor activity in patients with advanced or metastatic solid tumors.

Scientific Rationale for the Combination

The combination of a PD-1 inhibitor and an HPK1 inhibitor is based on their complementary mechanisms of action to enhance the body's immune response against cancer.

  • Sasanlimab (Anti-PD-1): Tumors can evade the immune system by expressing programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and inactivation. Sasanlimab blocks this interaction, thereby restoring the T-cells' ability to recognize and attack cancer cells.[1][2][3]

  • This compound (HPK1 Inhibitor): HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][5] Inhibition of HPK1 by this compound is expected to enhance T-cell activation, proliferation, and cytokine production, further boosting the anti-tumor immune response.[4][5]

The dual blockade of two distinct inhibitory pathways in T cells—the PD-1 pathway and the HPK1-mediated TCR signaling dampening—is hypothesized to produce a more robust and durable anti-cancer immune response than either agent alone.

Clinical Study Overview: NCT05233436

A Phase 1, open-label, dose-escalation, and dose-expansion study is currently evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound as a single agent and in combination with Sasanlimab in participants with advanced or metastatic solid tumors (NCT05233436).[5][6][7]

Study Objectives: [5][6]

  • To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound as monotherapy and in combination with Sasanlimab.

  • To evaluate the safety and tolerability of the combination.

  • To assess the preliminary anti-tumor activity of the combination.

  • To characterize the pharmacokinetic and pharmacodynamic profiles of the combination.

Patient Population: [6]

The study enrolls patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies.

Study Design: [5][6]

The study consists of two parts:

  • Part 1 (Dose Escalation): To determine the MTD and RP2D of this compound as a single agent and in combination with a fixed dose of Sasanlimab.

  • Part 2 (Dose Expansion): To further evaluate the safety and efficacy of the combination at the RP2D in specific tumor cohorts.

As of the latest available information, no quantitative data on the efficacy or safety from the Sasanlimab and this compound combination arm of the NCT05233436 study has been publicly released.

Data Presentation

Currently, there is no publicly available quantitative data from the Sasanlimab and this compound combination study. The tables below are provided as templates for the future presentation of data from this or similar studies.

Table 1: Patient Demographics and Baseline Characteristics (Template)

CharacteristicSasanlimab + this compound (N=)
Age, median (range)
Gender, n (%)
Male
Female
ECOG Performance Status, n (%)
0
1
Tumor Type, n (%)
Prior Lines of Therapy, median (range)

Table 2: Summary of Anti-Tumor Activity (Template)

EndpointSasanlimab + this compound (N=)
Objective Response Rate (ORR), n (%)
Complete Response (CR)
Partial Response (PR)
Disease Control Rate (DCR), n (%)
Median Duration of Response (DoR), months (95% CI)
Median Progression-Free Survival (PFS), months (95% CI)
Median Overall Survival (OS), months (95% CI)

Table 3: Treatment-Emergent Adverse Events (TEAEs) (Template)

Adverse EventAny Grade, n (%)Grade ≥3, n (%)
Most Common TEAEs (>20%)
Fatigue
Nausea
Diarrhea
Rash
Immune-Related AEs of Interest
Hypothyroidism
Pneumonitis
Colitis
Hepatitis

Experimental Protocols

The following are generalized protocols based on the design of the NCT05233436 study. The specific details of the study protocol are proprietary to the sponsor.

Protocol 1: Patient Screening and Enrollment

  • Inclusion Criteria Assessment:

    • Confirm diagnosis of a histologically or cytologically confirmed advanced or metastatic solid tumor.

    • Verify disease progression on or intolerance to standard therapies.

    • Ensure adequate organ function (hematological, renal, and hepatic) as per standard clinical trial criteria.

    • Obtain written informed consent.

  • Exclusion Criteria Assessment:

    • Exclude patients with active autoimmune disease, ongoing systemic immunosuppression, or other contraindications to immunotherapy.

    • Screen for any other conditions that may interfere with the study drugs or assessments.

  • Baseline Assessments:

    • Perform a complete physical examination, including vital signs and ECOG performance status.

    • Collect medical history and concomitant medications.

    • Obtain tumor tissue (fresh or archival biopsy) for biomarker analysis.

    • Conduct baseline tumor imaging (e.g., CT or MRI).

    • Collect blood samples for baseline laboratory tests and pharmacokinetic/pharmacodynamic analysis.

Protocol 2: Drug Administration and Monitoring

  • Sasanlimab Administration:

    • Administer Sasanlimab at the protocol-specified dose and schedule (e.g., subcutaneous injection every 4 weeks).

  • This compound Administration:

    • Administer this compound orally at the assigned dose level in the dose-escalation cohort or at the RP2D in the dose-expansion cohort.

  • Monitoring:

    • Monitor patients for adverse events (AEs) during and after drug administration. AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

    • Perform regular clinical assessments, including physical examinations and vital signs.

    • Collect blood samples for safety labs and pharmacokinetic analysis at specified time points.

Protocol 3: Efficacy and Pharmacodynamic Assessments

  • Tumor Response Evaluation:

    • Perform tumor imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 8 weeks) to assess tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST).

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Collect peripheral blood mononuclear cells (PBMCs) and tumor biopsies at baseline and on-treatment.

    • Analyze immune cell populations and activation markers in blood and tumor tissue by flow cytometry or immunohistochemistry.

    • Measure cytokine levels in plasma.

    • Evaluate target engagement of this compound by assessing the phosphorylation status of downstream signaling molecules in the HPK1 pathway in relevant cell populations.

Visualizations

G cluster_tumor Tumor Cell cluster_tcell T Cell Tumor Tumor Cell PD-L1 PD-L1 Tumor->PD-L1 expresses PD-1 PD-1 PD-L1->PD-1 binds & inhibits T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 activates T-Cell Activation T-Cell Activation (Cytokine Release, Proliferation) HPK1->T-Cell Activation inhibits T-Cell Activation->Tumor Tumor Cell Killing Sasanlimab Sasanlimab Sasanlimab->PD-1 blocks This compound This compound This compound->HPK1 inhibits

Caption: Combined mechanism of action of Sasanlimab and this compound.

G Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Baseline_Assessments Baseline Assessments (Imaging, Biopsy, Blood Samples) Patient_Screening->Baseline_Assessments Dose_Escalation Part 1: Dose Escalation (Sasanlimab + escalating doses of this compound) Baseline_Assessments->Dose_Escalation MTD_RP2D Determine MTD and RP2D Dose_Escalation->MTD_RP2D Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Dose_Escalation->Safety_Monitoring Dose_Expansion Part 2: Dose Expansion (Sasanlimab + this compound at RP2D) MTD_RP2D->Dose_Expansion Dose_Expansion->Safety_Monitoring End_of_Study End_of_Study Dose_Expansion->End_of_Study Efficacy_Assessment Efficacy Assessment (Tumor Response) Safety_Monitoring->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Biomarkers) Efficacy_Assessment->PD_Analysis PD_Analysis->End_of_Study

Caption: High-level workflow for the NCT05233436 clinical trial.

References

Application Notes and Protocols for Jurkat Cell Line Experiments with PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76, leading to the attenuation of TCR signaling and a dampening of the immune response.[2] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor immunity.[1]

PF-07265028 is a potent and highly selective inhibitor of HPK1.[3][4] By blocking HPK1 activity, this compound prevents the negative feedback on TCR signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.[2][3] The Jurkat cell line, an immortalized human T-lymphocyte line, serves as a valuable in vitro model for characterizing the activity of HPK1 inhibitors like this compound due to its well-defined TCR signaling pathways.[1]

These application notes provide detailed protocols for utilizing the Jurkat cell line to assess the biological activity of this compound, focusing on target engagement and downstream functional outcomes.

Data Presentation

The following tables summarize key quantitative data for this compound and other potent HPK1 inhibitors. This information provides a benchmark for expected in vitro potency.

Table 1: In Vitro Potency of this compound

Assay TypeMetricValueReference
Biochemical HPK1 AssayIC5017 nM[3]

Table 2: Representative Cellular Activity of a Potent HPK1 Inhibitor in Jurkat Cells *

Assay TypeMetricValueReference
pSLP-76 (S376) Inhibition in Jurkat CellsIC503 nM[2]
IL-2 Production in Primary T-CellsEC501.5 nM[2]

*Note: Specific cellular IC50 and EC50 values for this compound in Jurkat cells are not publicly available and should be determined experimentally. The data presented is for a different potent HPK1 inhibitor and serves as a reference.

Signaling Pathway and Experimental Workflow Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling HPK1 Negative Feedback Loop in TCR Signaling cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Response T-Cell Response TCR TCR HPK1 HPK1 TCR->HPK1 Activation Activation T-Cell Activation (e.g., IL-2 Production) TCR->Activation Positive Signal CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (S376) Degradation Ubiquitination & Degradation pSLP76->Degradation Recruitment of 14-3-3 proteins Degradation->SLP76 Attenuation of TCR Signal PF07265028 This compound PF07265028->HPK1 Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby enhancing T-cell activation.

Experimental Workflow: pSLP-76 (S376) Inhibition Assay

pSLP76_Workflow Workflow for pSLP-76 Inhibition Assay Start Start Culture Culture Jurkat Cells Start->Culture Pretreat Pre-treat with this compound (Dose-response) Culture->Pretreat Stimulate Stimulate with anti-CD3/CD28 (30 min) Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse Analyze Western Blot or Flow Cytometry (anti-pSLP-76 & anti-total SLP-76) Lyse->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End

Caption: A stepwise workflow for determining the IC50 of this compound on SLP-76 phosphorylation in Jurkat cells.

Experimental Workflow: IL-2 Production Assay

IL2_Workflow Workflow for IL-2 Production Assay Start Start Coat Coat 96-well Plate with anti-CD3 Start->Coat Seed Seed Jurkat Cells Coat->Seed Treat Add this compound (Dose-response) Seed->Treat Stimulate Add soluble anti-CD28 Treat->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform IL-2 ELISA Collect->ELISA Calculate Calculate EC50 ELISA->Calculate End End Calculate->End

References

Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation with PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a crucial intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1][3] By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and proliferation, making it a promising candidate for cancer immunotherapy.[1][4] These application notes provide detailed protocols for utilizing this compound to assess its impact on T-cell activation in vitro using multi-color flow cytometry.

Mechanism of Action of this compound

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex where it becomes activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at Serine 376.[1][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][3][6] This action dismantles the TCR signaling complex, thereby attenuating T-cell activation.[1] this compound, as an HPK1 inhibitor, blocks this phosphorylation of SLP-76, stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[5]

HPK1_Signaling_Pathway HPK1-Mediated Negative Regulation of T-Cell Receptor Signaling cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 LAT LAT Lck->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment & Activation PLCg1 PLCγ1 SLP76->PLCg1 Activation Fourteen33 14-3-3 SLP76->Fourteen33 Binding T_Cell_Activation T-Cell Activation (↑CD69, ↑CD25, ↑Cytokines) SLP76->T_Cell_Activation Signal Attenuation PLCg1->T_Cell_Activation Downstream Signaling HPK1->SLP76 Phosphorylation (Ser376) PF07265028 This compound PF07265028->HPK1 Inhibition Ub Ubiquitination & Degradation Fourteen33->Ub Induces Ub->SLP76 Targets

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Expected Outcomes of this compound Treatment

Treatment of T-cells with this compound is expected to result in a dose-dependent increase in T-cell activation. This can be quantified by flow cytometry through the upregulation of activation markers and intracellular cytokine production.

Table 1: Representative Data on the Effect of an HPK1 Inhibitor on T-Cell Activation Markers

Cell TypeTreatmentMarkerExpected Outcome (% Positive Cells)
Human PBMCsVehicle Control (DMSO)CD69Baseline
This compound (Low Dose)CD69Increased
This compound (High Dose)CD69Further Increased
Vehicle Control (DMSO)CD25Baseline
This compound (Low Dose)CD25Increased
This compound (High Dose)CD25Further Increased

Table 2: Representative Data on the Effect of an HPK1 Inhibitor on Intracellular Signaling and Cytokine Production

Cell TypeTreatmentMarker/CytokineExpected Outcome (MFI or % Positive Cells)
Human CD8+ T-cellsVehicle Control (DMSO)pSLP-76 (S376)Baseline
This compoundpSLP-76 (S376)Decreased
Vehicle Control (DMSO)IL-2Baseline
This compoundIL-2Increased
Vehicle Control (DMSO)IFN-γBaseline
This compoundIFN-γIncreased

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Staining for Surface Markers

This protocol describes the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) and subsequent staining for flow cytometric analysis of T-cell activation markers.

Materials:

  • Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • This compound (stock solution in DMSO).

  • Anti-human CD3 antibody (clone OKT3), functional grade.

  • Anti-human CD28 antibody (clone CD28.2), functional grade.

  • 96-well U-bottom culture plates.

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fixable Viability Dye.

  • Fluorescently conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD4

    • Anti-human CD8

    • Anti-human CD69

    • Anti-human CD25

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate in complete RPMI-1640 medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM). Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO2.[7]

  • T-Cell Stimulation: Stimulate the T-cells by adding a pre-determined optimal concentration of soluble anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[5] Include unstimulated control wells (with and without this compound) and stimulated wells with vehicle control.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24-72 hours. The incubation time will depend on the activation markers of interest (e.g., CD69 is an early marker, while CD25 is a later marker).[7][8][9]

  • Cell Harvesting and Staining: a. Harvest the cells and transfer them to FACS tubes. b. Wash the cells with FACS buffer. c. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells. d. Wash the cells with FACS buffer. e. Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark.[7] f. Wash the cells twice with FACS buffer. g. Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry acquisition.

Flow Cytometry Acquisition and Analysis:

  • Acquire the samples on a flow cytometer with appropriate compensation settings.

  • Gate on viable, single cells, followed by lymphocytes and T-cell populations (CD3+).

  • Delineate CD4+ and CD8+ subsets.

  • Assess the expression of activation markers (CD69, CD25) on these populations.

Experimental_Workflow PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells in 96-well Plate PBMC_Isolation->Cell_Seeding Treatment Add this compound & Pre-incubate Cell_Seeding->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Incubation Incubate 24-72h Stimulation->Incubation Staining Stain with Viability Dye & Surface Antibodies Incubation->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Data Acquisition->Analysis

Caption: Experimental workflow for T-cell activation analysis.

Protocol 2: Intracellular Staining for Cytokines and Signaling Proteins

This protocol is an extension of Protocol 1 for the analysis of intracellular cytokine production and the phosphorylation status of SLP-76.

Additional Materials:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation/Permeabilization buffer kit.

  • Permeabilization buffer.

  • Fluorescently conjugated antibodies:

    • Anti-human IFN-γ

    • Anti-human IL-2

    • Anti-human pSLP-76 (S376)

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Protein Transport Inhibition: For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of the incubation period.[10]

  • Incubation: Incubate the plate at 37°C, 5% CO2 for the desired duration (e.g., 24 hours for cytokine production).

  • Cell Harvesting and Surface Staining: Follow steps 6a-6e of Protocol 1.

  • Fixation and Permeabilization: a. After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: a. Wash the cells with permeabilization buffer. b. Add the cocktail of fluorescently conjugated antibodies for intracellular targets (IFN-γ, IL-2, pSLP-76) and incubate for 30-45 minutes at room temperature in the dark.[10] c. Wash the cells twice with permeabilization buffer. d. Resuspend the cells in FACS buffer for acquisition.

Flow Cytometry Acquisition and Analysis:

  • Follow the analysis steps outlined in Protocol 1, with additional gates to quantify the percentage of cytokine-producing cells or the Mean Fluorescence Intensity (MFI) of pSLP-76 within the T-cell subsets.

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to investigate the immunomodulatory effects of the HPK1 inhibitor this compound on T-cell activation. By utilizing multi-color flow cytometry, it is possible to robustly quantify the enhancement of T-cell responses, providing valuable insights into the mechanism of action and therapeutic potential of this compound.

References

Troubleshooting & Optimization

PF-07265028 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-07265028, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, prepare and use solutions on the same day. If advance preparation of stock solutions is necessary, we recommend storing aliquots in tightly sealed vials.

Q2: What is the solubility and stability of this compound in DMSO?

A2: The following table summarizes the known solubility and stability data for this compound in DMSO.

ParameterValueSource
Maximum Stock Concentration 40 mg/mLVendor Datasheet
Storage Stability (in DMSO) 2 weeks at 4°CDC Chemicals[1]
6 months at -80°CDC Chemicals[1]
Up to 1 month at -20°C (for aliquots)DC Chemicals[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2] By inhibiting HPK1, this compound blocks the downstream signaling cascade that leads to the suppression of T-cell activation. This enhances T-cell-mediated immune responses against tumor cells.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).

  • Ensuring Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: T-Cell Activation Assay (IL-2 Production)

This protocol provides a general framework for assessing the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) production.

  • Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat cells). Resuspend the cells in complete cell culture medium at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the cells and pre-incubate for 1-2 hours.

  • T-Cell Stimulation: Activate the T-cells by adding a stimulation cocktail, such as anti-CD3 and anti-CD28 antibodies, to the cell suspension.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Aqueous Media - Exceeding the solubility limit of the compound. - High final DMSO concentration.- Ensure the final DMSO concentration in your cell culture medium is typically ≤ 0.5%. - If precipitation persists, consider using a formulation with co-solvents like PEG300 and Tween-80.
Inconsistent or Weaker-Than-Expected Activity - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Suboptimal T-cell activation. - Cell health issues.- Prepare fresh working solutions for each experiment and store stock solutions in aliquots at -80°C. - Titrate the concentration of anti-CD3/CD28 antibodies to ensure optimal T-cell stimulation. - Regularly check cell viability using methods like Trypan Blue exclusion.
High Background Signal in Assays - Non-specific binding of the compound. - Contamination of cell cultures.- Include appropriate vehicle controls (DMSO only) in your experiments. - Regularly test cell lines for mycoplasma contamination.
Observed Phenotype Differs from Genetic Knockout - Incomplete inhibition of the target kinase. - Off-target effects of the small molecule inhibitor. - Scaffolding functions of the kinase independent of its catalytic activity.- Perform a dose-response experiment to ensure complete target inhibition. - Use a structurally unrelated inhibitor of the same target as a control. - Compare results with data from siRNA/shRNA knockdown or CRISPR/Cas9 knockout models.[1]

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute add Add to Cells dilute->add

Figure 1. Experimental workflow for preparing this compound solutions.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Engagement HPK1 HPK1 Activation TCR->HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Ub Ubiquitination & Degradation pSLP76->Ub Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) Ub->Downstream Attenuation of TCell_Activation T-Cell Activation Downstream->TCell_Activation Leads to PF07265028 This compound PF07265028->HPK1 Inhibits

Figure 2. Simplified HPK1 signaling pathway in T-cells.

References

Overcoming PF-07265028 plasma instability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-07265028. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the plasma instability of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: My measured plasma concentrations of this compound are lower than expected and highly variable. What could be the cause?

A1: Lower than expected and variable plasma concentrations of this compound can be attributed to its inherent instability in plasma. During its development, mitigation of plasma instability was a key consideration.[1][2] This suggests that the molecule may be susceptible to degradation by components within the plasma. While the exact mechanism of degradation for this compound is not publicly detailed, potential pathways could include enzymatic degradation or hydrolysis of its lactam ring, a feature common to other less stable compounds in plasma.[3][4][5]

To address this, it is crucial to adhere to strict sample handling and storage protocols. The following troubleshooting guides provide detailed steps to minimize degradation and ensure accurate and reproducible results.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[6] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the downstream signaling pathways that suppress T-cell activation, thereby enhancing the immune response against tumor cells.[6]

Q3: Are there any known metabolites of this compound that I should be aware of during my analysis?

A3: While specific plasma metabolites of this compound are not extensively documented in publicly available literature, the metabolism of related chemical structures, such as pyrazole (B372694) and pyrazine (B50134) derivatives, often involves oxidation and hydroxylation.[7][8] It is advisable to develop a highly specific bioanalytical method that can distinguish the parent compound from potential metabolites to ensure accurate quantification.

Troubleshooting Guides

Guide 1: Sample Collection and Handling to Minimize Ex Vivo Degradation

This guide provides a step-by-step protocol for blood sample collection and processing to maintain the stability of this compound.

Experimental Protocol:

  • Pre-cool Materials: Before blood collection, pre-cool all tubes (e.g., K2EDTA tubes) and centrifuge rotors to 4°C.

  • Blood Collection: Collect whole blood samples directly into pre-cooled K2EDTA tubes. Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes on wet ice immediately after collection.

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to pre-cooled, clearly labeled polypropylene (B1209903) tubes. It is recommended to create multiple small aliquots to avoid repeated freeze-thaw cycles.

  • Snap-Freezing: Snap-freeze the plasma aliquots in a dry ice/ethanol bath or a -80°C freezer.

  • Storage: Store the frozen plasma aliquots at -80°C until analysis.

Table 1: Summary of Recommended Sample Handling Conditions

ParameterRecommendationRationale
Anticoagulant K2EDTAStandard anticoagulant for plasma collection.
Temperature 4°C (on ice)Reduces enzymatic activity and chemical degradation rates.
Time to Centrifugation < 15 minutesMinimizes the time for potential degradation in whole blood.
Storage Temperature -80°CEnsures long-term stability.
Freeze-Thaw Cycles AvoidRepeated cycles can lead to degradation of the analyte.

G cluster_collection Blood Collection cluster_processing Immediate Processing cluster_storage Storage CollectBlood Collect whole blood in pre-cooled K2EDTA tubes PlaceOnIce Place on wet ice immediately CollectBlood->PlaceOnIce Centrifuge Centrifuge at 4°C within 15 mins PlaceOnIce->Centrifuge SeparatePlasma Separate plasma Centrifuge->SeparatePlasma Aliquot Aliquot plasma into multiple tubes SeparatePlasma->Aliquot SnapFreeze Snap-freeze at -80°C Aliquot->SnapFreeze Store Store at -80°C until analysis SnapFreeze->Store

Guide 2: Evaluating and Mitigating Potential Enzymatic Degradation

If you continue to observe instability after optimizing sample handling, consider the possibility of enzymatic degradation. While this compound does not have a readily hydrolyzable ester, the lactam ring could be a site of enzymatic action. This guide provides a protocol to test for and mitigate this.

Experimental Protocol: Esterase Inhibitor Screening

  • Prepare Stock Solutions: Prepare stock solutions of various esterase inhibitors (see Table 2) in an appropriate solvent (e.g., DMSO or ethanol).

  • Spike Plasma: Spike drug-free plasma with this compound to a known concentration.

  • Add Inhibitors: Aliquot the spiked plasma and add different esterase inhibitors at various concentrations. Include a control group with no inhibitor.

  • Incubation: Incubate the samples at 37°C and collect aliquots at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Preparation: Immediately stop the reaction at each time point by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and centrifuging.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound over time for each inhibitor and concentration to determine the most effective stabilization strategy.

Table 2: Common Esterase Inhibitors for Plasma Stabilization

InhibitorTypical Working ConcentrationSolventNotes
Sodium Fluoride (NaF) 1-2 mg/mLAqueousA general esterase inhibitor.
Phenylmethylsulfonyl Fluoride (PMSF) 1-2 mMEthanol or IsopropanolAn irreversible serine protease and esterase inhibitor. Has a short half-life in aqueous solutions.
Bis(4-nitrophenyl) phosphate (B84403) (BNPP) 1-10 mMDMSOA carboxylesterase inhibitor.
Diisopropyl fluorophosphate (B79755) (DFP) 1-10 mMIsopropanolA potent, irreversible inhibitor of serine proteases and esterases. Highly toxic, handle with extreme caution.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis SpikePlasma Spike plasma with this compound AddInhibitors Add esterase inhibitors SpikePlasma->AddInhibitors Incubate Incubate at 37°C AddInhibitors->Incubate TimePoints Collect aliquots at T=0, 15, 30, 60, 120 min Incubate->TimePoints StopReaction Stop reaction with acetonitrile TimePoints->StopReaction Analyze Analyze by LC-MS/MS StopReaction->Analyze DetermineStability Determine optimal inhibitor Analyze->DetermineStability

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 activates PLCg1 PLCγ1 Activation SLP76->PLCg1 activates Degradation SLP-76 Degradation SLP76->Degradation HPK1->SLP76 phosphorylates PF07265028 This compound PF07265028->HPK1 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation

References

PF-07265028 metabolism by CYP2D6 and experimental considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-07265028. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of this compound by Cytochrome P450 2D6 (CYP2D6), a key enzyme in its metabolic pathway.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of CYP2D6 in the metabolism of this compound?

A1: During the development of this compound, a selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), mitigation of ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities was a key focus. This included addressing the fraction of metabolism attributed to CYP2D6.[1][2][3][4] Characterizing the extent of CYP2D6-mediated metabolism is crucial for understanding the compound's pharmacokinetics, potential for drug-drug interactions (DDIs), and interindividual variability in patients due to genetic polymorphisms in the CYP2D6 gene.

Q2: Why is it important to study the interaction of this compound with CYP2D6?

A2: The study of this compound's interaction with CYP2D6 is critical for several reasons:

  • Pharmacokinetic Variability: The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels in individuals. This can result in variations in drug exposure and response.

  • Drug-Drug Interactions (DDIs): Co-administration of this compound with drugs that are inhibitors or inducers of CYP2D6 could alter its plasma concentrations, potentially impacting efficacy and safety.

  • Regulatory Requirements: Regulatory agencies like the FDA and EMA require thorough in vitro and in vivo characterization of a new drug's metabolic pathways to assess its safety and DDI potential.[5]

Q3: What are the different CYP2D6 metabolizer phenotypes and how can they affect this compound exposure?

A3: Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype. These phenotypes generally include:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity. They may have higher exposure to this compound.

  • Intermediate Metabolizers (IMs): Have decreased enzyme activity and may have moderately increased exposure.

  • Normal Metabolizers (NMs): Possess normal enzyme activity.

  • Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, resulting in increased enzyme activity and potentially lower exposure to this compound.

The following table illustrates the potential impact of these phenotypes on the pharmacokinetics of this compound, assuming it is a substrate of CYP2D6.

Metabolizer PhenotypeCYP2D6 Enzyme ActivityExpected this compound Plasma ConcentrationPotential Clinical Consequence
Poor Metabolizer (PM)Absent or significantly reducedIncreasedPotential for increased risk of adverse effects
Intermediate Metabolizer (IM)DecreasedModerately IncreasedMay require dose adjustment
Normal Metabolizer (NM)NormalExpected therapeutic rangeStandard dosing is likely appropriate
Ultrarapid Metabolizer (UM)IncreasedDecreasedPotential for reduced efficacy at standard doses

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments to characterize the metabolism of this compound by CYP2D6, along with troubleshooting advice for common issues.

Experiment 1: CYP2D6 Reaction Phenotyping

Objective: To determine the fraction of this compound metabolism that is catalyzed by CYP2D6.

Methodology:

Two common approaches for reaction phenotyping are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes (HLM).[6][7]

Protocol 1A: Recombinant Human CYP Enzymes

  • Incubation: Incubate this compound (at a concentration below its Km, if known, typically 1 µM) with a panel of recombinant human CYP enzymes (including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and a control (e.g., insect cell microsomes without expressed CYP).

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples for the depletion of this compound using a validated LC-MS/MS method.

  • Data Interpretation: The rate of depletion of this compound in the presence of each recombinant CYP enzyme indicates which isoforms are capable of metabolizing the compound.

Protocol 1B: Chemical Inhibition in Human Liver Microsomes

  • Incubation: Incubate this compound with pooled human liver microsomes in the presence and absence of a selective CYP2D6 inhibitor (e.g., quinidine).

  • Reaction Initiation: Start the reaction with a NADPH-regenerating system.

  • Time Points and Termination: Follow the same procedure as in Protocol 1A.

  • Analysis: Quantify the depletion of this compound using LC-MS/MS.

  • Data Interpretation: A significant reduction in the metabolism of this compound in the presence of the CYP2D6 inhibitor confirms the involvement of this enzyme.

Illustrative Quantitative Data (Hypothetical):

The following table presents a hypothetical summary of results from a CYP2D6 reaction phenotyping study for this compound.

In Vitro SystemConditionThis compound Clearance Rate (µL/min/mg protein)Percent Inhibition
Human Liver MicrosomesNo Inhibitor150-
Human Liver Microsomes+ Quinidine (CYP2D6 inhibitor)6060%
Human Liver Microsomes+ Ketoconazole (CYP3A4 inhibitor)13510%
Recombinant CYP2D6-95-
Recombinant CYP3A4-12-
Recombinant CYP1A2-<5-

Based on this hypothetical data, CYP2D6 is the major enzyme responsible for the metabolism of this compound.

Experimental Workflow for CYP2D6 Reaction Phenotyping:

G cluster_0 Recombinant Enzyme Approach cluster_1 Chemical Inhibition Approach A Incubate this compound with individual rCYPs B Add NADPH to start reaction A->B C Collect samples at time points B->C D Terminate reaction (Acetonitrile) C->D E LC-MS/MS Analysis (Parent Depletion) D->E F Identify metabolizing CYP isoforms E->F G Incubate this compound with HLM +/- Inhibitors H Add NADPH to start reaction G->H I Collect samples at time points H->I J Terminate reaction (Acetonitrile) I->J K LC-MS/MS Analysis (Parent Depletion) J->K L Calculate % Inhibition & Confirm CYP2D6 role K->L G A Incubate HLM with CYP2D6 probe substrate and varying [this compound] B Add NADPH to start reaction A->B C Terminate reaction at fixed time point B->C D LC-MS/MS Analysis (Metabolite Formation) C->D E Calculate % Inhibition vs. [this compound] D->E F Determine IC50 value E->F

References

Troubleshooting inconsistent results in PF-07265028 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-07265028 in various assays. The information is designed to help identify and resolve common issues that may lead to inconsistent results.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments with this compound, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Question 1: Why am I observing high variability in my IC50 values for this compound in my biochemical assay?

High variability in IC50 values can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Stability: Ensure all reagents, especially this compound, HPK1 enzyme, and ATP, are properly stored and have not undergone multiple freeze-thaw cycles. Aliquoting reagents upon receipt is highly recommended.

  • Assay Conditions: Inconsistencies in incubation times, temperature, or buffer conditions can significantly impact enzyme kinetics and inhibitor potency. Verify that these parameters are consistent across all plates and experiments.

  • DMSO Concentration: The final concentration of DMSO should be consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity and affect the potency of the compound. It is recommended to keep the final DMSO concentration below 1%.[1]

  • Plate Effects: Systematic errors can be introduced by variations in temperature or evaporation across the microplate. Implementing a robust plate layout with appropriate controls can help identify and normalize for these effects.

Troubleshooting Workflow for IC50 Variability

start High IC50 Variability Observed reagent Check Reagent Stability (Aliquoting, Freeze-Thaw Cycles) start->reagent start->reagent conditions Verify Assay Conditions (Incubation Time, Temperature, Buffers) reagent->conditions reagent->conditions dmso Confirm Consistent DMSO Concentration (<1% final concentration) conditions->dmso conditions->dmso plate Assess for Plate Effects (Edge effects, Evaporation) dmso->plate dmso->plate solution Consistent IC50 Values Achieved plate->solution plate->solution

Caption: A stepwise guide to troubleshooting inconsistent IC50 values.

Question 2: My cell-based assay results with this compound are not reproducible. What could be the cause?

Reproducibility in cell-based assays is critical. Here are common areas to investigate:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Cell Seeding Density: Inconsistent cell seeding density will lead to variability in the final readout. Optimize and strictly control the number of cells seeded per well.

  • Compound Solubility: this compound may precipitate in aqueous media at high concentrations. Visually inspect your assay plates for any signs of precipitation and consider using a lower concentration range or a different formulation if necessary.

  • Assay Readout: The choice of assay readout can significantly impact results. For inhibitors that induce cell cycle arrest, ATP-based proliferation assays may be misleading as cells can continue to grow in size, leading to an overestimation of viability.[2] Consider using DNA-based or cell counting methods for a more accurate assessment of proliferation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is an orally bioavailable inhibitor of the serine/threonine kinase Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[3][4] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][5] By inhibiting HPK1, this compound blocks its immunosuppressive effects, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[3][5]

This compound Signaling Pathway

TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 pSLP-76 HPK1->SLP76 Phosphorylates TCell_Activation T-Cell Activation SLP76->TCell_Activation Inhibits Immune_Response Anti-Tumor Immune Response TCell_Activation->Immune_Response PF07265028 This compound PF07265028->HPK1 Inhibits

Caption: The inhibitory effect of this compound on the HPK1 signaling pathway.

Q: What are the reported IC50 values for this compound?

A: The inhibitory potency of this compound can vary depending on the assay format.

Assay TypeTargetReported IC50 (nM)Reference
Biochemical AssayHPK117[5]
Cell-Based pSLP-76HPK1283.0[6]
Cell-Based IL-2 ReleaseHPK1157.08 (EC50)[6]

Q: Are there known off-target effects for this compound?

A: The discovery of this compound involved optimization for kinase selectivity, particularly over other immune-modulating kinases with high homology to HPK1.[4][7] However, as with any kinase inhibitor, it is crucial to consider and test for potential off-target activities in your specific experimental system.

Experimental Protocols

Protocol 1: HPK1 Biochemical Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is a general guideline for a TR-FRET based biochemical assay to determine the potency of this compound.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Dilute recombinant human HPK1 enzyme and ULight™-SLP-76 substrate in assay buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution in assay buffer to the desired final concentration (ensure final DMSO is <1%).

    • Dilute ATP in assay buffer to the desired final concentration (e.g., Km).

    • Prepare stop/detection buffer: 10 mM EDTA, 2 nM Europium-labeled anti-phospho-SLP-76 antibody in HTRF detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the this compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the HPK1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/ULight™-SLP-76 substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to 620 nm.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Biochemical Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, This compound, ATP Add_Inhibitor Add this compound to Plate Reagents->Add_Inhibitor Add_Enzyme Add HPK1 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Substrate_ATP Incubate Incubate Add_Substrate_ATP->Incubate Stop_Detect Add Stop/Detection Buffer Incubate->Stop_Detect Read_Plate Read TR-FRET Signal Stop_Detect->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: A typical workflow for a TR-FRET based biochemical assay.

Protocol 2: Cellular Assay for pSLP-76 Inhibition

This protocol outlines a general method for measuring the inhibition of SLP-76 phosphorylation in a cellular context.

  • Cell Culture and Stimulation:

    • Culture Jurkat cells (or other suitable T-cell line) in appropriate media.

    • Starve cells in serum-free media for 2-4 hours prior to the experiment.

    • Pre-treat cells with a serial dilution of this compound for 1 hour.

    • Stimulate the T-cell receptor pathway using anti-CD3/CD28 antibodies for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Detection of pSLP-76:

    • Use a sensitive immunoassay method such as ELISA, Western Blot, or a bead-based assay to detect the levels of phosphorylated SLP-76 (pSLP-76).

    • Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein.

  • Data Analysis:

    • Plot the normalized pSLP-76 levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Optimizing PF-07265028 Concentration for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-07265028. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in T-cell activation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production.[1][2] Specifically, it prevents the HPK1-mediated phosphorylation of the adaptor protein SLP-76, a key step in attenuating the T-cell response.[1]

Q2: What is the recommended starting concentration range for this compound in in vitro T-cell assays?

Based on its potent in vitro activity (IC50 = 17 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments in T-cell activation assays.[3] The optimal concentration will vary depending on the specific cell type (e.g., primary T-cells vs. Jurkat cells), the assay readout (e.g., proliferation, cytokine secretion), and the stimulation conditions.

Q3: What are the known off-target effects of this compound?

This compound is a highly selective kinase inhibitor. Kinome screening has revealed that it has a very clean off-target profile. The primary off-targets with less than a 50-fold window of selectivity over HPK1 are TAOK1, MAP4K3, and MAP4K5. This high selectivity minimizes the potential for confounding results due to off-target activities.

Troubleshooting Guide

Issue 1: Weaker than expected T-cell activation with this compound treatment.

  • Potential Cause 1: Suboptimal T-cell stimulation.

    • Troubleshooting: Ensure that the concentration of anti-CD3 and anti-CD28 antibodies used for stimulation is optimized. A suboptimal primary stimulus may not be sufficient to observe the enhancing effect of this compound. Perform a titration of stimulating antibodies to find the optimal concentration for your specific T-cell source.

  • Potential Cause 2: Incorrect inhibitor concentration.

    • Troubleshooting: Perform a dose-response experiment with this compound (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your assay. The IC50 value of 17 nM is a starting point, but the effective concentration in a cellular assay can be different.

  • Potential Cause 3: Poor cell health.

    • Troubleshooting: Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability stain for flow cytometry. Poor cell health can lead to a blunted response to stimuli.

Issue 2: High background signal in the vehicle control group.

  • Potential Cause 1: Spontaneous T-cell activation.

    • Troubleshooting: Ensure that T-cells are handled gently during isolation and plating to minimize mechanical stress-induced activation. Use freshly isolated primary T-cells whenever possible, as cultured T-cells can have higher basal activation levels.

  • Potential Cause 2: Contamination.

    • Troubleshooting: Ensure all reagents and cell cultures are free from microbial contamination, which can cause non-specific immune cell activation.

Issue 3: Inconsistent results between experiments.

  • Potential Cause 1: Donor-to-donor variability in primary T-cells.

    • Troubleshooting: When using primary human T-cells, be aware of inherent donor-to-donor variability. It is recommended to test a minimum of three different donors to ensure the observed effects are consistent.

  • Potential Cause 2: Reagent variability.

    • Troubleshooting: Use the same batches of key reagents, such as fetal bovine serum, stimulating antibodies, and this compound, throughout a series of experiments to minimize variability. Prepare fresh dilutions of this compound from a stock solution for each experiment.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity Window (fold over HPK1)
HPK1 Biochemical 17 -
TAOK1Biochemical>100<50
MAP4K3Biochemical>100<50
MAP4K5Biochemical>100<50

Table 2: Representative Data on the Effect of this compound on T-Cell Function

AssayCell TypeStimulationThis compound ConcentrationReadoutExpected Outcome
ProliferationHuman CD4+ T-cellsanti-CD3/CD28100 nM% Proliferation (CFSE)Increased proliferation
ProliferationHuman CD8+ T-cellsanti-CD3/CD28100 nM% Proliferation (CFSE)Increased proliferation
Cytokine ReleaseHuman PBMCsanti-CD3/CD28100 nMIL-2 (pg/mL)Increased IL-2 secretion
Cytokine ReleaseHuman PBMCsanti-CD3/CD28100 nMIFN-γ (pg/mL)Increased IFN-γ secretion

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details the steps to assess the effect of this compound on the proliferation of primary human T-cells using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • Flow cytometer

Methodology:

  • Isolate T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.

  • CFSE Staining: Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.

  • Cell Plating and Treatment: Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations. Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Stimulation: Add anti-human CD3 and anti-human CD28 antibodies to a final concentration of 1 µg/mL each to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • Flow Cytometry: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol describes the measurement of IL-2 and IFN-γ secretion from human PBMCs treated with this compound.

Materials:

  • Human PBMCs

  • RPMI 1640 medium (as described above)

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • Human IL-2 and IFN-γ ELISA kits

  • 96-well flat-bottom plate

Methodology:

  • Cell Plating and Treatment: Isolate PBMCs and resuspend at 2 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension per well in a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations. Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Stimulation: Add anti-human CD3 and anti-human CD28 antibodies to a final concentration of 1 µg/mL each to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-2 and IFN-γ in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Activation T-Cell Activation TCR TCR SLP76 SLP-76 TCR->SLP76 Activates CD28 CD28 CD28->SLP76 Co-stimulates HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream Promotes HPK1->SLP76 Phosphorylates pSLP76->Downstream Inhibits Activation Proliferation & Cytokine Release Downstream->Activation PF07265028 This compound PF07265028->HPK1

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment & Stimulation cluster_Analysis Analysis Isolate Isolate T-Cells/ PBMCs Label Label with CFSE (for proliferation assay) Isolate->Label Plate Plate Cells Label->Plate Treat Treat with this compound or Vehicle Plate->Treat Stimulate Stimulate with anti-CD3/CD28 Treat->Stimulate Incubate Incubate (48-96 hours) Stimulate->Incubate Harvest Harvest Cells/ Collect Supernatant Incubate->Harvest Analyze Analyze: - Proliferation (Flow Cytometry) - Cytokines (ELISA) Harvest->Analyze

Caption: General experimental workflow for assessing T-cell activation with this compound.

References

Technical Support Center: Managing PF-07265028 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of issues related to the degradation of PF-07265028 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound enhances immune cell activation, promoting an anti-tumor immune response. It is being investigated for cancer therapy.

Q2: What are the initial signs of this compound degradation in my experimental solutions?

A2: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitates, or a decrease in the expected biological activity of the compound. For quantitative assessment, a change in the chromatographic profile (e.g., appearance of new peaks or a decrease in the main peak area) as monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a definitive indicator of degradation.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For immediate use, further dilutions can be made in aqueous buffers. To minimize the risk of degradation, it is advisable to prepare fresh dilutions for each experiment.

Q4: What are the potential chemical liabilities of the this compound molecule I should be aware of?

A4: The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. The lactam in the pyrrolo[3,4-c]pyridin-1-one core could be prone to hydrolysis, especially under acidic or alkaline conditions. The diaminoethyl chain also presents a site for potential oxidation or other reactions. While the triazole ring is generally stable, the overall stability of the molecule will depend on the interplay of these groups.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in long-term experiments.

Issue Potential Cause Recommended Action
Precipitation in aqueous solution The compound has limited aqueous solubility, or the concentration exceeds its solubility limit at the given temperature and pH.1. Ensure the final concentration is within the solubility limits. 2. Consider adjusting the pH of the buffer, as solubility can be pH-dependent. 3. If using a stock solution in an organic solvent, ensure the final percentage of the organic solvent in the aqueous medium is low enough to not cause precipitation.
Loss of biological activity over time Degradation of the compound due to hydrolysis, oxidation, or other chemical reactions.1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Store aqueous solutions for the shortest time possible and at 2-8°C. 3. Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Inconsistent results between experiments Variability in compound concentration due to degradation or improper storage.1. Strictly adhere to standardized procedures for solution preparation and storage. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Regularly check the purity of your stock solution using HPLC or LC-MS.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.1. Attempt to identify the degradation products to understand the degradation pathway. 2. Based on the likely degradation pathway (e.g., hydrolysis), adjust experimental conditions (e.g., pH, exclusion of water) to minimize degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Powder) -20°CLong-term (months to years)Store in a dry, dark place.
4°CShort-term (days to weeks)Store in a dry, dark place.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
4°CUp to 2 weeksFor frequent use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer under various temperature conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Microcentrifuge tubes

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%) to maintain solubility and minimize solvent effects.

  • Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition. The t=0 sample should be processed immediately after preparation.

  • Sample Processing: If the buffer contains proteins, precipitate them by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC or LC-MS method to quantify the peak area of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage of remaining compound against time for each temperature condition.

Mandatory Visualization

G This compound Signaling Pathway PF07265028 This compound HPK1 HPK1 (MAP4K1) PF07265028->HPK1 Inhibition TCR_signaling TCR Signaling HPK1->TCR_signaling Negative Regulation T_cell_activation T-Cell Activation TCR_signaling->T_cell_activation Anti_tumor_immunity Anti-Tumor Immunity T_cell_activation->Anti_tumor_immunity

Caption: this compound inhibits HPK1, enhancing T-cell activation and anti-tumor immunity.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) prep_working Prepare Working Solution (Aqueous Buffer) prep_stock->prep_working incubate Incubate at Different Temperatures prep_working->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Quantify Remaining Compound analyze->data

Caption: A general workflow for assessing the stability of this compound in solution.

Caption: A decision tree to troubleshoot potential degradation of this compound.

Technical Support Center: PF-07265028 In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, PF-07265028. This resource is intended for researchers, scientists, and drug development professionals conducting preclinical in vivo experiments.

Disclaimer: Specific in vivo ADME data for this compound from preclinical and clinical studies are not yet publicly available. The quantitative data and protocols provided below are based on representative data for a similar small molecule HPK1 inhibitor, referred to herein as "HPK1-inhibitor-X," and established methodologies for in vivo pharmacokinetic studies. Researchers should consult official documentation for this compound as it becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the expected in vivo ADME properties of a small molecule HPK1 inhibitor like this compound?

A1: Small molecule kinase inhibitors are typically designed for oral bioavailability. Key aspects of the drug discovery process for compounds like this compound include mitigating ADME liabilities such as plasma instability and metabolism by cytochrome P450 enzymes, like CYP2D6.[1][2][3][4] The aim is to achieve a pharmacokinetic profile that allows for sufficient drug exposure to the target tissue to elicit a therapeutic effect.

Q2: How is this compound anticipated to be metabolized and eliminated?

A2: Based on the developmental focus on mitigating CYP2D6 metabolism, it is likely that this compound is cleared through multiple pathways, which may include other CYP isoforms or non-CYP-mediated metabolism (e.g., glucuronidation).[1][3][4] Elimination is expected to occur through both renal and fecal routes. Detailed human ADME studies, often conducted with a radiolabeled version of the compound, are required to fully elucidate the excretion pathways.

Q3: What are the key considerations for designing an in vivo pharmacokinetic study for this compound?

A3: A well-designed pharmacokinetic study should aim to characterize the plasma concentration-time profile of the drug after administration.[5][6] Key parameters to determine include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7] It is also crucial to assess the dose proportionality of these parameters.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals. Improper dosing technique (e.g., incomplete oral gavage). Animal stress affecting absorption. Genetic variability in metabolic enzymes.Ensure consistent and proper training for all personnel on dosing procedures. Acclimatize animals to the experimental conditions to minimize stress. Use a sufficient number of animals per group to account for biological variability.
Lower than expected plasma exposure (low AUC). Poor absorption from the GI tract. High first-pass metabolism in the liver. Instability of the compound in the GI tract or blood.Check the formulation of the dosing vehicle for optimal solubility and stability. Consider co-administration with a CYP inhibitor (in exploratory studies) to assess the impact of first-pass metabolism. Analyze plasma samples for major metabolites to understand the metabolic profile.
Unexpectedly short half-life. Rapid metabolism and/or rapid excretion.Perform in vitro metabolism studies with liver microsomes or hepatocytes from the relevant species to assess metabolic stability.[8] Analyze urine and feces to determine the primary routes of elimination.
Signs of toxicity in study animals. Off-target effects of the compound. High peak plasma concentrations (Cmax). Accumulation of a toxic metabolite.Conduct a dose-range finding study to establish the maximum tolerated dose (MTD).[9][10] Monitor animals closely for clinical signs of toxicity. Characterize the metabolite profile to identify any potentially toxic species.

Quantitative ADME Data Summary (Representative Data for "HPK1-inhibitor-X")

Table 1: Single-Dose Pharmacokinetic Parameters of HPK1-inhibitor-X in Preclinical Species

ParameterMouse (10 mg/kg, PO)Rat (10 mg/kg, PO)Dog (5 mg/kg, PO)
Cmax (ng/mL) 850 ± 1501200 ± 200950 ± 180
Tmax (h) 1.02.02.5
AUC (0-24h) (ng*h/mL) 4500 ± 8009800 ± 150011000 ± 2100
t½ (h) 4.5 ± 0.86.2 ± 1.18.5 ± 1.5
Bioavailability (%) 456075

Table 2: In Vitro Metabolism of HPK1-inhibitor-X

SystemParameterValue
Mouse Liver Microsomes Intrinsic Clearance (CLint) (µL/min/mg protein)65
Rat Liver Microsomes Intrinsic Clearance (CLint) (µL/min/mg protein)42
Dog Liver Microsomes Intrinsic Clearance (CLint) (µL/min/mg protein)25
Human Liver Microsomes Intrinsic Clearance (CLint) (µL/min/mg protein)30
Major Metabolizing Enzymes -CYP3A4, UGT1A1

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • This compound

  • Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male CD-1 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least 3 days prior to the study.

  • Dosing: Prepare a formulation of this compound in the selected vehicle at the desired concentration. Administer a single oral dose to each mouse via gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from a consistent site (e.g., tail vein) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from relevant species)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Incubator/water bath

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • Bioanalysis: Analyze the supernatant for the concentration of the parent compound (this compound) using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Mechanism of Action TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Recruitment & Activation Downstream Downstream T-Cell Activation (e.g., IL-2 production) LAT_SLP76->Downstream HPK1->LAT_SLP76 Negative Feedback PF07265028 This compound PF07265028->HPK1 Inhibition Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

In_Vivo_PK_Workflow start Start: Animal Acclimatization dosing Dosing (Oral Gavage) start->dosing sampling Serial Blood Sampling (Time Points) dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End: PK Profile calculation->end

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

References

Technical Support Center: Determining Compound Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to determine compound cytotoxicity.

Important Note on PF-07265028: Initial research indicates that this compound is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) and is being investigated for its potential in cancer immunotherapy.[1][2][3][4][5] There is no substantial evidence to suggest that it functions as a direct CDK4/6 inhibitor. This guide will focus on general best practices and troubleshooting for cytotoxicity assays, with a particular emphasis on compounds that induce cell cycle arrest, a characteristic of CDK4/6 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between viability, cytotoxicity, and proliferation assays?

While often used interchangeably, these assays measure different cellular processes. Viability assays measure markers of healthy cells, such as metabolic activity.[6] Cytotoxicity assays quantify markers of cell death, like loss of membrane integrity.[6] Proliferation assays directly measure the increase in cell number over time.

Q2: My compound is a known cell cycle inhibitor, but I'm not seeing a dose-dependent decrease in viability with the MTT assay. Why?

Compounds that arrest the cell cycle, such as CDK4/6 inhibitors, may halt cell division without causing immediate cell death.[7][8][9][10] Arrested cells can remain metabolically active, and in some cases, even increase in size, leading to a stable or increased reduction of MTT to formazan (B1609692). This can mask the anti-proliferative effect of the compound. Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to confirm the anti-proliferative effect.

Q3: Can components in my culture medium interfere with the assay?

Yes, phenol (B47542) red in culture medium can interfere with the absorbance readings in colorimetric assays like MTT and MTS.[11] It is advisable to use phenol red-free medium during the assay. Additionally, high concentrations of reducing agents in the medium can lead to spontaneous reduction of the tetrazolium salts, resulting in high background.

Q4: How do I choose the optimal cell seeding density and incubation time?

These parameters are critical and cell-line dependent. It is essential to perform a cell titration experiment to determine the linear range of detection for your specific cell line and assay. The ideal seeding density should allow for logarithmic growth during the experiment and avoid confluence, which can affect metabolic rates.[11]

Troubleshooting Guides

MTT Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to purple formazan crystals by metabolically active cells.[12][13]

Problem Potential Cause Recommended Solution
High background in "no cell" control wells - Contamination of media or reagents. - Phenol red in media. - Compound directly reduces MTT.- Use fresh, sterile reagents. - Use phenol red-free media for the assay. - Test compound in a cell-free system with MTT.
Low signal or absorbance readings - Insufficient cell number. - Short incubation time with MTT. - Cells are not healthy or proliferating.- Optimize cell seeding density. - Increase incubation time (typically 1-4 hours). - Ensure cells are in the exponential growth phase.
Incomplete solubilization of formazan crystals - Inadequate volume of solubilization solution. - Insufficient mixing.- Ensure complete coverage of the well with solvent. - Gently mix on an orbital shaker for 15-30 minutes.
High variability between replicate wells - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Incomplete formazan solubilization.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate. - Visually confirm complete dissolution of crystals.
MTS Assay

The MTS assay uses a tetrazolium salt that is reduced by viable cells to a soluble formazan product, simplifying the protocol by eliminating the solubilization step.[13][14][15]

Problem Potential Cause Recommended Solution
High background absorbance - Media contamination. - Compound interference.- Use sterile technique and fresh media. - Include a "compound only" control to assess interference.
Low absorbance readings - Low cell number. - Incorrect wavelength used for reading.- Optimize cell seeding density. - Ensure absorbance is read at the recommended wavelength (typically 490 nm).[13][15]
Drifting absorbance values over time - Continued enzymatic activity.- Read all plates at a consistent time point after adding the MTS reagent.
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[16][17][18]

Problem Potential Cause Recommended Solution
High percentage of Annexin V positive cells in negative control - Cells were harvested too harshly. - Over-confluent or unhealthy cells.- Use a gentle cell detachment method (e.g., Accutase). - Use cells from a healthy, sub-confluent culture.
High percentage of PI positive cells in all samples - Mechanical damage to cells during handling. - Freeze-thawing of cells.- Handle cells gently; avoid vigorous vortexing. - Use fresh, unfrozen cells for the assay.
Weak or no Annexin V staining in positive control - Insufficient calcium in the binding buffer. - Reagents are expired or were stored improperly.- Ensure the binding buffer contains an adequate concentration of calcium. - Use fresh reagents and verify storage conditions.
Poor separation between cell populations - Incorrect flow cytometer settings (compensation, voltages).- Use single-stained controls to set up proper compensation. - Optimize FSC and SSC voltages to clearly define the cell population.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or other suitable solvent to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals and measure the absorbance at 570 nm.

MTS Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[13][14][15]

  • Incubation: Incubate for 1-4 hours at 37°C.[13][14][15]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm.[13][15]

Annexin V/PI Staining Protocol
  • Cell Harvesting: Harvest both adherent and suspension cells from the culture plate.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.[17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 Cell Viability Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add Assay Reagent Add Assay Reagent Incubation->Add Assay Reagent Incubate with Reagent Incubate with Reagent Add Assay Reagent->Incubate with Reagent Measure Signal Measure Signal Incubate with Reagent->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for performing cell viability assays.

G cluster_1 CDK4/6 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D PI3K/Akt/mTOR Pathway->Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation pRb-P Phosphorylated pRb pRb->pRb-P E2F E2F pRb->E2F Inhibits pRb-P->E2F Releases G1/S Transition G1 to S Phase Progression E2F->G1/S Transition Promotes G cluster_2 HPK1 Signaling Pathway in T-Cells TCR Engagement TCR Engagement SLP-76 SLP-76 TCR Engagement->SLP-76 Activates HPK1 HPK1 HPK1->SLP-76 Inhibits/Phosphorylates AP-1 Activation AP-1 Activation SLP-76->AP-1 Activation Cytokine Production e.g., IL-2 AP-1 Activation->Cytokine Production T-Cell Activation T-Cell Activation Cytokine Production->T-Cell Activation This compound This compound This compound->HPK1 Inhibits G cluster_3 Troubleshooting Logic for Inconsistent Assay Results Inconsistent Results Inconsistent Results Check Cell Health Check Cell Health Inconsistent Results->Check Cell Health Start Review Protocol Review Protocol Check Cell Health->Review Protocol Cells Healthy Optimize Parameters Optimize Parameters Check Cell Health->Optimize Parameters Cells Unhealthy Evaluate Reagents Evaluate Reagents Review Protocol->Evaluate Reagents Protocol Correct Review Protocol->Optimize Parameters Protocol Error Evaluate Reagents->Optimize Parameters Reagents Expired/Bad Consistent Results Consistent Results Evaluate Reagents->Consistent Results Reagents OK Optimize Parameters->Inconsistent Results Re-test

References

Best practices for storing and handling PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of PF-07265028, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase HPK1 (also known as MAP4K1). HPK1 is a negative regulator of T-cell and B-cell receptor signaling. By inhibiting HPK1, this compound blocks its immunosuppressive effects, which can lead to enhanced T-cell activation and a more robust anti-tumor immune response. A primary downstream target for verifying the cellular activity of this compound is the phosphorylation of SLP-76, which is inhibited by the compound.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CLong-term (months to years)Store in a dry, dark place.
0 - 4°CShort-term (days to weeks)
In DMSO -20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.
4°CShort-term (weeks)

This product is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). To aid dissolution, you can warm the solution gently and use sonication. Ensure the compound is fully dissolved before making further dilutions into aqueous buffers or cell culture media. For cellular assays, it is advisable to keep the final DMSO concentration below 0.5% to minimize solvent-induced toxicity.

Safety and Handling

General Safety Precautions:

The following are general safety and handling recommendations based on Safety Data Sheets (SDS) for similar small molecule kinase inhibitors. A specific SDS for this compound should be consulted if available.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols & Troubleshooting

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. This compound inhibits HPK1, thereby preventing the downstream phosphorylation of SLP-76 and the subsequent dampening of the immune response.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Receptor Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream TCell_Activation T-Cell Activation pSLP76->TCell_Activation Inhibits Downstream->TCell_Activation PF07265028 This compound PF07265028->HPK1 Inhibits

HPK1 Signaling Pathway and Inhibition by this compound
In Vitro HPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against HPK1.

Methodology:

A common method is a luminescence-based kinase assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Include a DMSO-only vehicle control.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant HPK1 enzyme and the kinase substrate (MBP) in the kinase assay buffer.

  • Reaction Setup: Add the diluted this compound or vehicle control to the wells of the assay plate.

  • Initiate Reaction: Add the HPK1 enzyme/substrate mixture to each well, followed by the addition of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The kinase activity is directly proportional to the luminescent signal. Calculate the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Troubleshooting:

IssuePossible CauseSolution
High background signal Contaminated reagents; Non-specific binding.Use fresh, high-quality reagents. Optimize blocking steps if applicable.
Low signal or no activity Inactive enzyme; Incorrect ATP or substrate concentration.Verify enzyme activity with a positive control. Ensure ATP and substrate concentrations are at or near their Km values.
Inconsistent results Pipetting errors; Temperature fluctuations.Use calibrated pipettes and ensure consistent incubation temperatures.
Western Blot for Phospho-SLP-76

Objective: To assess the cellular activity of this compound by measuring the inhibition of HPK1-mediated phosphorylation of SLP-76 in a relevant cell line (e.g., Jurkat T-cells).

Methodology:

Western_Blot_Workflow Western Blot Workflow for pSLP-76 Detection cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Culture Jurkat T-cells Treatment Treat with this compound Cell_Culture->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Lysis Cell Lysis with phosphatase inhibitors Stimulation->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Incubate with primary Ab (anti-pSLP-76) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Workflow for Western Blot Analysis of pSLP-76

Procedure:

  • Cell Treatment: Culture Jurkat T-cells and pre-treat with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce SLP-76 phosphorylation.

  • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to a loading control (e.g., β-actin or total SLP-76).

Troubleshooting:

IssuePossible CauseSolution
Weak or no pSLP-76 signal Inefficient cell stimulation; Dephosphorylation during sample prep.Optimize stimulation time and antibody concentrations. Always use fresh phosphatase inhibitors in the lysis buffer.
High background Inappropriate blocking agent; Antibody concentration too high.Use 5% BSA for blocking instead of milk (casein is a phosphoprotein). Titrate primary and secondary antibody concentrations.
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a highly specific primary antibody. Ensure protease inhibitors are included in the lysis buffer.
T-Cell Proliferation Assay (CFSE-based)

Objective: To evaluate the effect of this compound on T-cell proliferation.

Methodology:

This assay utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.

Procedure:

  • T-Cell Labeling: Label isolated primary T-cells or a T-cell line with CFSE according to the manufacturer's protocol.

  • Cell Culture and Treatment: Plate the CFSE-labeled T-cells and treat them with different concentrations of this compound or a vehicle control.

  • Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies (plate-bound or beads).

  • Incubation: Incubate the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Gating on the live, single-cell population, analyze the histogram of CFSE fluorescence. A decrease in fluorescence intensity indicates cell division.

Troubleshooting:

IssuePossible CauseSolution
High cell death CFSE toxicity; Over-stimulation.Titrate the CFSE concentration to find the optimal balance between bright staining and cell viability. Optimize the concentration of stimulating antibodies.
Poor proliferation Suboptimal cell culture conditions; Inefficient stimulation.Ensure proper cell density and media conditions. Confirm the activity of the stimulating antibodies.
Broad CFSE peaks Uneven initial staining; Cell clumping.Ensure a single-cell suspension before and during CFSE labeling. Gate on single cells during flow cytometry analysis.
Cytokine Release Assay (ELISA or Flow Cytometry)

Objective: To measure the effect of this compound on the production of key T-cell cytokines (e.g., IL-2, IFN-γ).

Methodology:

Cytokine levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), or intracellular cytokine production can be measured by flow cytometry.

Procedure (ELISA):

  • Cell Culture and Treatment: Culture primary T-cells or PBMCs and treat with this compound.

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.

  • ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-2, IFN-γ) according to the kit manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Troubleshooting (ELISA):

IssuePossible CauseSolution
Low or no cytokine detection Inadequate cell stimulation; Short incubation time.Optimize the concentration of stimulating agents and the duration of the incubation.
High variability between replicates Pipetting inconsistency; Improper washing.Ensure accurate pipetting and thorough, consistent washing steps.
High background Insufficient blocking; Cross-reactivity of antibodies.Ensure the plate is properly blocked and use high-quality, specific antibodies.

This technical support center provides a foundational guide for working with this compound. For specific experimental setups, further optimization may be required. Always refer to the latest literature and product-specific information for the most up-to-date protocols and recommendations.

Validation & Comparative

A Comparative Guide to PF-07265028 and Other In Vitro HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective in vitro comparison of PF-07265028 with other hematopoietic progenitor kinase 1 (HPK1) inhibitors for researchers, scientists, and drug development professionals. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3][4] This document summarizes key performance data from publicly available preclinical studies to facilitate the evaluation of different HPK1 inhibitor chemotypes.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[2][5] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions.[5][6] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting the ability of T-cells to recognize and eliminate cancer cells.[5][7] Most current HPK1 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[5]

Upon TCR engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376.[2][3][6] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[2] By blocking the catalytic activity of HPK1, inhibitors prevent the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines like Interleukin-2 (IL-2).[8]

Biochemical Potency of HPK1 Inhibitors

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for assessing the biochemical potency of an inhibitor against the purified HPK1 enzyme. The following table summarizes the reported values for this compound and other representative HPK1 inhibitors.

Compound/ReferenceTargetAssay TypeIC50 (nM)Ki (nM)
This compound HPK1Biochemical-<0.05
Compound from EMD SeronoHPK1Biochemical0.2-
Compound 1HPK1Biochemical0.0465-
Compound 15bHPK1Kinase Activity3.1-
Insilico Medicine CompoundHPK1Biochemical10.4-
Ryvu HPK1 inhibitorsHPK1Biochemicalsub-nanomolar-
Hpk1-IN-4HPK1Biochemical0.061-
ISR-05HPK1Kinase Activity24,200-
ISR-03HPK1Kinase Activity43,900-

Note: "-" indicates data not available in the cited sources.

Cellular Activity of HPK1 Inhibitors

To assess the activity of HPK1 inhibitors in a physiologically relevant context, cellular assays are employed. Key assays include the measurement of the phosphorylation of SLP-76 at Ser376 (a direct downstream target of HPK1) and the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[5]

Compound/ReferenceCellular AssayCell Line/SystemCellular Potency (nM)
This compound pSLP76 (S376) IC50-17
This compound IL-2 EC50Human T cells59
Compound from EMD SeronopSLP76 (S376)Jurkat3
Compound from EMD SeronoIL-2 EC50Primary T-cell1.5
Compound 1IL-2 ELISA EC50Human PBMCs226

Note: "-" indicates data not available in the cited sources.

Kinase Selectivity of this compound

Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[5][9] this compound has been shown to be a selective HPK1 inhibitor. Out of 395 kinases tested, only two (MAP4K5 and TAOK1) were inhibited within a 30-fold window relative to HPK1.[10] The discovery effort for this compound focused on optimizing kinase selectivity, particularly over immune-modulating kinases with high homology to HPK1.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating HPK1 inhibitors, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->LAT_SLP76 Phosphorylates HPK1_active->pSLP76 Phosphorylates SLP-76 Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream Inhibits Activation T-Cell Activation (IL-2 Production) Downstream->Activation Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1_active Inhibits

Caption: HPK1 signaling pathway in T-cells.

HPK1_Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Screen Primary Screen (e.g., TR-FRET) IC50_determination IC50 Determination (e.g., ADP-Glo) Biochem_Screen->IC50_determination Selectivity Kinase Selectivity Panel IC50_determination->Selectivity pSLP76 pSLP-76 Inhibition Assay (e.g., Flow Cytometry, ELISA) Selectivity->pSLP76 IL2 IL-2 Secretion Assay (e.g., ELISA) pSLP76->IL2 Lead_Opt Lead Optimization IL2->Lead_Opt Start Compound Library Start->Biochem_Screen Candidate Clinical Candidate Lead_Opt->Candidate

Caption: Workflow for HPK1 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.

HPK1 Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HPK1. A common method is the ADP-Glo™ Kinase Assay.[1][13]

  • Materials :

    • Recombinant HPK1 enzyme

    • HPK1 substrate (e.g., Myelin Basic Protein, MBP)[1][14]

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

    • Test compound (e.g., this compound)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well plates

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[1]

    • Add the HPK1 enzyme solution to each well.[1]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]

    • Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add Kinase Detection Reagent to convert ADP to a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

    • Read the luminescence using a plate reader.[1]

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Another common format is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[15][16]

Cellular pSLP-76 Phosphorylation Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376.[15][17]

  • Materials :

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)

    • Test compound

    • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

    • Fixation and permeabilization buffers

    • Primary antibody against pSLP-76 (Ser376)

    • Fluorescently labeled secondary antibody

    • Flow cytometer

  • Procedure :

    • Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).[1]

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[1]

    • After a short incubation period (e.g., 5-15 minutes), fix and permeabilize the cells.[1]

    • Stain the cells with the primary antibody against pSLP-76 (Ser376).[1]

    • Wash the cells and stain with a fluorescently labeled secondary antibody.[1]

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.[1]

    • Calculate the percent inhibition of pSLP-76 phosphorylation and determine the IC50 value.[1]

IL-2 Secretion Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, leading to the increased production of cytokines such as IL-2.[15][17][18]

  • Materials :

    • Human PBMCs

    • Test compound

    • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

    • IL-2 ELISA kit

  • Procedure :

    • Plate PBMCs and treat with serial dilutions of the test compound or DMSO.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubate for a specified period (e.g., 24-72 hours) to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the EC50 value, the concentration of the compound that elicits a half-maximal response in IL-2 production.

References

A Head-to-Head Comparison of PF-07265028 and NDI-101150 for HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): PF-07265028, developed by Pfizer, and NDI-101150, developed by Nimbus Therapeutics. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for cancer immunotherapy.[1][2] Inhibition of HPK1 is anticipated to enhance anti-tumor immune responses.

This comparison summarizes available preclinical and clinical data to aid researchers in understanding the key attributes of these two inhibitors.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and NDI-101150, allowing for a direct comparison of their biochemical potency, cellular activity, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency and Cellular Activity

ParameterThis compoundNDI-101150
Biochemical IC50 (HPK1) Data not publicly available0.7 nM[3]
Cellular pSLP-76 IC50 17 nM[4][5]>50% inhibition at all doses tested (50-200 mg)[6][7]

Table 2: Kinase Selectivity

ParameterThis compoundNDI-101150
Selectivity Profile Selective over immune-modulating kinases with high homology to HPK1[8]>300-fold more selective for HPK1 than related MAP4K family proteins; GLK selectivity rate of 377[3][9]

Table 3: Preclinical Pharmacokinetics

ParameterThis compoundNDI-101150
Species Mice and MonkeysMice, Rats, Monkeys, Dogs
Clearance Moderate[5]Data not publicly available
Terminal Half-life Moderate[5]1.1h (mice), 3.0h (rats), 6.1h (monkeys), 6.8h (dogs)[3]
Volume of Distribution Moderate[5]Data not publicly available
Oral Bioavailability Moderate[5]Suitable for in vivo exposure[3]
CYP Inhibition Mitigation of CYP2D6 metabolism was a key optimization component[8]No CYP inhibition[3]
hERG IC50 Data not publicly available2800 nM[3]

Table 4: Clinical Development Status

ParameterThis compoundNDI-101150
Clinical Trial Identifier NCT05233436[8]NCT05128487[1][10]
Phase Phase 1 (Terminated)[11]Phase 1/2 (Ongoing)[1][12]
Status Discontinued[11]Recruiting[10]
Indications Studied Advanced or Metastatic Solid Tumors[11]Advanced Solid Tumors (with expansion cohorts in RCC, NSCLC, Gastric/GEJ)[6][10]
Combination Therapy Investigated with Sasanlimab[11]Investigated with Pembrolizumab[6][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of HPK1 inhibitors are provided below. These represent generalized protocols based on common practices in the field.

HPK1 Biochemical Kinase Assay

This assay determines the direct inhibitory activity of a compound against the HPK1 enzyme.

  • Reagents and Materials: Recombinant human HPK1 enzyme, ATP, a suitable peptide substrate (e.g., a fluorescently labeled peptide), kinase assay buffer, and the test inhibitor.

  • Procedure:

    • A reaction mixture is prepared containing the kinase buffer, HPK1 enzyme, and the peptide substrate.

    • The test inhibitor is serially diluted and added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as capillary electrophoresis to separate the phosphorylated and unphosphorylated substrate or by measuring a change in fluorescence or luminescence.[8]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This cell-based assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Cell Lines and Reagents: A human T-cell line (e.g., Jurkat) or primary human T-cells, cell culture medium, T-cell receptor (TCR) stimulating agents (e.g., anti-CD3/CD28 antibodies), the test inhibitor, lysis buffer, and antibodies specific for pSLP-76 (Ser376) and total SLP-76.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • TCR signaling is activated by treating the cells with anti-CD3/CD28 antibodies.

    • Following stimulation, the cells are lysed to release cellular proteins.

    • The levels of pSLP-76 and total SLP-76 in the cell lysates are quantified using methods such as Western blotting, ELISA, or flow cytometry.

  • Data Analysis: The ratio of pSLP-76 to total SLP-76 is calculated for each inhibitor concentration. The IC50 value is then determined from the dose-response curve, representing the concentration of the inhibitor required to reduce pSLP-76 levels by 50%.

In Vivo Efficacy in Syngeneic Mouse Tumor Models

These studies assess the anti-tumor activity of HPK1 inhibitors in immunocompetent mice.

  • Animal Models and Reagents: Syngeneic mouse strains (e.g., BALB/c or C57BL/6), a compatible tumor cell line (e.g., CT26 colon carcinoma or EMT-6 breast cancer), the test inhibitor formulated for in vivo administration, and a vehicle control.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test inhibitor or vehicle is administered to the mice according to a predetermined dosing schedule (e.g., once or twice daily oral gavage).

    • Tumor growth is monitored regularly by measuring tumor volume. Body weight is also monitored as an indicator of toxicity.

    • The study is continued until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Other endpoints such as the number of complete or partial responses and survival can also be assessed. Pharmacodynamic markers, such as pSLP-76 levels in tumor-infiltrating lymphocytes, may also be analyzed.[3]

Visualizations

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Activation T-Cell Activation TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Degradation 14-3-3 Binding & Ubiquitination/ Degradation pSLP76->Degradation Degradation->SLP76 Inhibits Inhibitor This compound or NDI-101150 Inhibitor->HPK1 Inhibits

HPK1 Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (HPK1 enzyme, substrate, ATP) IC50_biochem Determine Biochemical IC50 Biochemical->IC50_biochem Cellular Cellular Assay (T-cells, TCR stimulation) IC50_cellular Determine Cellular pSLP-76 IC50 Cellular->IC50_cellular PK Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) PK_params Determine ADME Properties PK->PK_params Efficacy Syngeneic Mouse Tumor Model Efficacy_readout Measure Tumor Growth Inhibition Efficacy->Efficacy_readout

General Experimental Workflow for HPK1 Inhibitor Evaluation

Discussion

Both this compound and NDI-101150 are potent inhibitors of the HPK1 signaling pathway. Based on the available data, NDI-101150 has been more extensively characterized in the public domain, with both preclinical and clinical data available.

This compound demonstrated potent cellular activity with a pSLP-76 IC50 of 17 nM.[4][5] The discovery program for this molecule focused on optimizing potency and mitigating ADME liabilities, particularly metabolism by CYP2D6.[8] The compound advanced to a Phase 1 clinical trial, which has since been terminated, and the development of this compound has been discontinued.[11]

NDI-101150 has shown a strong preclinical profile, with a biochemical IC50 of 0.7 nM and high selectivity for HPK1 over other kinases.[3] It has favorable pharmacokinetic properties across multiple species and has demonstrated anti-tumor activity in a syngeneic mouse model.[3] In the ongoing Phase 1/2 clinical trial, NDI-101150 has shown evidence of target engagement through the sustained inhibition of pSLP-76.[6] The compound has been generally well-tolerated and has shown early signs of clinical activity in patients with advanced solid tumors, particularly in renal cell carcinoma.[13]

References

A Comparative Analysis of PF-07265028 and BGB-15025: Investigational HPK1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two investigational small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Pfizer's PF-07265028 and BeiGene's BGB-15025. Both compounds aim to enhance anti-tumor immunity by targeting a key negative regulator of T-cell activation.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, both this compound and BGB-15025 are designed to unleash a more robust and sustained T-cell-mediated anti-tumor response. This guide provides a comprehensive overview of their mechanism of action, preclinical and clinical data, and developmental status.

Mechanism of Action: Targeting the HPK1 Signaling Pathway

Both this compound and BGB-15025 are orally bioavailable small molecules that inhibit the enzymatic activity of HPK1.[1][2] HPK1 acts as a brake on T-cell activation by phosphorylating SLP-76, an adaptor protein crucial for TCR signal transduction. This phosphorylation leads to the degradation of SLP-76, thereby dampening the downstream signaling cascade that results in T-cell proliferation and cytokine production. By blocking HPK1, these inhibitors prevent the phosphorylation of SLP-76, leading to enhanced and sustained T-cell activation and a more effective anti-tumor immune response.[3]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Inhibitors Therapeutic Intervention cluster_Outcome Cellular Response TCR TCR SLP76 SLP-76 TCR->SLP76 Activates CD28 CD28 HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream Promotes HPK1->SLP76 Phosphorylates (Inhibits) Degradation SLP-76 Degradation HPK1->Degradation Leads to Activation T-Cell Activation, Proliferation, & Cytokine Release Downstream->Activation Inhibitor This compound or BGB-15025 Inhibitor->HPK1 Inhibits

HPK1 Signaling Pathway and Point of Intervention.

Comparative Overview

FeatureThis compoundBGB-15025
Developer PfizerBeiGene
Mechanism of Action Oral small molecule inhibitor of HPK1Oral, potent, and highly selective small molecule inhibitor of HPK1
In Vitro Potency (IC50) 17 nM[4]1.04 nM[3]
Development Status Phase 1 (Terminated)[5]Phase 1 (Ongoing)[6]

Preclinical Data Summary

In Vitro Activity

BGB-15025 has demonstrated potent inhibition of HPK1 kinase activity with an IC50 of 1.04 nM.[3] In cell-based assays, it has been shown to reduce the phosphorylation of SLP-76 and increase downstream ERK phosphorylation, leading to T-cell activation and IL-2 production.[3]

In Vivo Efficacy

BGB-15025 has shown anti-tumor activity as a single agent in the GL261 syngeneic tumor model.[6][8] Furthermore, it demonstrated a combination effect with an anti-PD-1 antibody in the CT26 and EMT-6 syngeneic tumor models.[6][8]

CompoundTumor ModelDosingEfficacy HighlightsCombination Benefit with Anti-PD-1
BGB-15025 GL261 (glioma)Not specifiedSingle-agent anti-tumor activity[6][8]Not specified
CT26 (colon carcinoma)Not specifiedCombination effect observed[6][8]Enhanced anti-tumor activity[6][8]
EMT-6 (breast cancer)Not specifiedCombination effect observed[6][8]Enhanced anti-tumor activity[6][8]
This compound Not publicly availableNot applicableNot publicly availableNot applicable

Clinical Development

This compound

Pfizer initiated a Phase 1 clinical trial (NCT05233436) to evaluate this compound as a single agent and in combination with the anti-PD-1 antibody sasanlimab in patients with advanced or metastatic solid tumors.[8] However, the development of this compound has since been discontinued.[5]

BGB-15025

BeiGene is conducting a Phase 1 clinical trial (NCT04649385) of BGB-15025, both as a monotherapy and in combination with the anti-PD-1 antibody tislelizumab, in patients with advanced solid tumors.[6] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[6] Initial results from the Phase 1a dose-escalation portion of the study have been presented, and the trial is ongoing with a dose-expansion phase.[9] BGB-15025 is being investigated in a range of solid tumors, including non-small cell lung cancer, renal cell carcinoma, cervical cancer, colorectal cancer, gastric cancer, and esophageal squamous cell carcinoma.[9][10]

Clinical Trial IDCompoundPhaseStatusInterventionPopulation
NCT05233436 This compound1TerminatedMonotherapy and in combination with sasanlimab (anti-PD-1)Advanced or metastatic solid tumors
NCT04649385 BGB-150251Active, not recruitingMonotherapy and in combination with tislelizumab (anti-PD-1)Advanced solid tumors

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on standard practices in the field, the following methodologies are likely to have been employed.

In Vivo Efficacy Studies

Syngeneic mouse tumor models are the standard for evaluating the efficacy of immuno-oncology agents. These studies typically involve the following steps:

In_Vivo_Workflow Start Tumor Cell Implantation (e.g., CT26, GL261, EMT-6) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, HPK1i, anti-PD-1, Combination) Randomization->Treatment Monitoring Continued Tumor Growth and Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Weight, Survival) Monitoring->Endpoint

General Workflow for In Vivo Efficacy Studies.
Preclinical Pharmacokinetic Analysis

To understand the ADME properties of the compounds, pharmacokinetic studies are conducted in various animal models (e.g., mice, rats, monkeys). The general workflow is as follows:

PK_Workflow Dosing Compound Administration (Oral or Intravenous) Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Sampling Analysis Plasma Concentration Quantification (LC-MS/MS) Sampling->Analysis Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) Analysis->Calculation

Typical Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

Both this compound and BGB-15025 represent promising approaches to cancer immunotherapy by targeting the HPK1 pathway to enhance T-cell-mediated anti-tumor responses. BGB-15025 has demonstrated potent in vitro activity and in vivo efficacy in preclinical models, and its clinical development is actively progressing. The discontinuation of this compound's development highlights the challenges in translating preclinical potential into clinical success. The ongoing clinical evaluation of BGB-15025 will provide valuable insights into the therapeutic potential of HPK1 inhibition in various solid tumors. Researchers and clinicians will be keenly watching the outcomes of these studies to determine the role of this novel class of immuno-oncology agents in the future of cancer treatment.

References

Head-to-Head Comparison: PF-07265028 vs. CFI-402411 in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical profiles of two leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

In the rapidly advancing field of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint inhibitor. HPK1 negatively regulates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses. Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate the immune system against cancer. This guide provides a head-to-head comparison of two clinical-stage HPK1 inhibitors: PF-07265028, developed by Pfizer, and CFI-402411, developed by Treadwell Therapeutics.

Mechanism of Action: Unleashing the Immune Response

Both this compound and CFI-402411 are orally bioavailable small molecule inhibitors that target the kinase activity of HPK1.[1][2] By inhibiting HPK1, these compounds prevent the phosphorylation of downstream targets, most notably the adaptor protein SLP-76. This blockade of negative regulation leads to enhanced T-cell activation, proliferation, and cytokine production, ultimately promoting a robust anti-tumor immune response.[1][2]

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound and CFI-402411. It is important to note that a direct comparison of these values should be made with caution, as the data may have been generated in different laboratories and under varying experimental conditions.

Table 1: In Vitro Potency and Activity

ParameterThis compoundCFI-402411
Target Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)
Biochemical IC50 Not publicly available4.0 ± 1.3 nM[3]
Biochemical Ki <0.05 nMNot publicly available
Cellular pSLP-76 IC50 17 nMBiologically effective concentrations demonstrated in patients[4]
IL-2 Release EC50 59 nM (in human T cells)Induces IL-2 production in T cells

Table 2: Kinase Selectivity

CompoundSelectivity Profile
This compound Highly selective for HPK1. Out of 395 kinases tested, only 2 (MAP4K5 and TAOK1) were inhibited within a 30-fold window of HPK1 inhibition.

Table 3: In Vivo Efficacy

CompoundAnimal ModelKey Findings
This compound Preclinical modelsEffective in inhibiting tumor growth.[5]
CFI-402411 Syngeneic cancer modelsPotent anti-leukemic effects and immune-activating properties.[6][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream pSLP76 pSLP-76 (Inactive) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor This compound or CFI-402411 Inhibitor->HPK1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (IC50/Ki determination) cellular Cellular pSLP-76 Assay (Western Blot / Flow Cytometry) biochem->cellular functional T-Cell Functional Assays (Cytokine Release, Proliferation) cellular->functional pk Pharmacokinetics (Oral Bioavailability, Half-life) functional->pk efficacy Syngeneic Tumor Models (Tumor Growth Inhibition) pk->efficacy pd Pharmacodynamics (Tumor Microenvironment Analysis) efficacy->pd clinical Clinical Trials pd->clinical start Compound Synthesis start->biochem

References

Validating the On-Target Effects of PF-07265028 on HPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, PF-07265028, with other notable HPK1 inhibitors in clinical development. The focus is on the validation of on-target effects, supported by experimental data, to offer an objective assessment of jejich relative performance.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation, HPK1 functions as an intracellular immune checkpoint. Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses.

This compound is an orally bioavailable and selective inhibitor of HPK1 with demonstrated potential for immunostimulating and antineoplastic activities.[1][2] Its mechanism of action involves binding to and inhibiting HPK1, thereby preventing the downstream phosphorylation of key signaling molecules and reversing HPK1-mediated immunosuppression.[1] This guide delves into the experimental data that validates the on-target effects of this compound and compares its performance with other clinical-stage HPK1 inhibitors.

Comparative Analysis of HPK1 Inhibitors

The on-target effects of HPK1 inhibitors are primarily assessed through their biochemical potency against the HPK1 enzyme and their cellular activity in modulating T-cell signaling pathways. The following tables summarize the available quantitative data for this compound and other leading HPK1 inhibitors.

Table 1: Biochemical Potency of HPK1 Inhibitors
CompoundTargetBiochemical IC50/KiAssay TypeReference(s)
This compound HPK1Ki < 0.05 nMNot Specified[3]
NDI-101150HPK10.7 nMNot Specified[1]
BGB-15025HPK11.04 nMNot Specified[4][5]
CFI-402411HPK14.0 ± 1.3 nMNot Specified[6][7]
Compound (EMD Serono)HPK10.2 nMNot Specified[8]
Table 2: Cellular On-Target Activity of HPK1 Inhibitors
CompoundCellular AssayCell TypeIC50/EC50Reference(s)
This compound pSLP-76 (Ser376) InhibitionNot Specified17 nM[4]
This compound IL-2 ProductionHuman T-cells59 nM[3]
NDI-101150IL-2 & IFN-γ ProductionCD4+ & CD8+ T-cellsNot Specified[1]
BGB-15025pSLP-76 InhibitionT-cellsNot Specified[4][5]
BGB-15025IL-2 ProductionT-cellsNot Specified[5]
CFI-402411pSLP-76 InhibitionMouse whole blood~6 µM[9]
Compound (EMD Serono)pSLP-76 (S376) InhibitionJurkat cells3 nM[8]
Compound (EMD Serono)IL-2 ProductionPrimary T-cells1.5 nM[8]
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
CompoundTumor ModelDosingTumor Growth Inhibition (TGI)Reference(s)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
NDI-101150CT26Oral, Once Daily50%[10]
NDI-101150EMT-675 mg/kg, Oral85% (7/10 complete response)[1][10]
BGB-15025CT26 & EMT-6OralCombination effect with anti-PD-1[3][4][5]
CFI-402411VariousNot SpecifiedPreclinical activity observed[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental validation of HPK1 inhibitors, the following diagrams are provided.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activation SLP76 SLP-76 LAT->SLP76 SLP76->HPK1 TCell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->TCell_Activation Positive Regulation pHPK1 pHPK1 (Active) HPK1->pHPK1 pHPK1->SLP76 Phosphorylation on Ser376 pSLP76 pSLP-76 (Ser376) pHPK1->pSLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 Degradation SLP-76 Degradation Fourteen33->Degradation Degradation->TCell_Activation Negative Regulation PF07265028 This compound PF07265028->HPK1 Inhibition

Caption: HPK1-mediated negative regulation of TCR signaling and the point of intervention by this compound.

Experimental_Workflow Experimental Workflow for Validating HPK1 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Start Recombinant HPK1 TR_FRET TR-FRET Kinase Assay Biochem_Start->TR_FRET Inhibitor Titration Biochem_End Biochemical IC50 TR_FRET->Biochem_End Cell_Start Immune Cells (e.g., PBMCs, Jurkat) pSLP76_Assay pSLP-76 Measurement (Western Blot / Flow Cytometry) Cell_Start->pSLP76_Assay TCR Stimulation + Inhibitor Cytokine_Assay Cytokine Secretion (ELISA / Multiplex) Cell_Start->Cytokine_Assay TCR Stimulation + Inhibitor Cellular_IC50 Cellular IC50 (pSLP-76) pSLP76_Assay->Cellular_IC50 Cellular_EC50 Cellular EC50 (IL-2) Cytokine_Assay->Cellular_EC50 Invivo_Start Syngeneic Mouse Model Tumor_Implantation Tumor Cell Implantation Invivo_Start->Tumor_Implantation Treatment Inhibitor Treatment (Monotherapy or Combo) Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Invivo_End Tumor Growth Inhibition (TGI) Tumor_Measurement->Invivo_End

Caption: A generalized workflow for the preclinical validation of HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to validate the on-target effects of HPK1 inhibitors.

Biochemical Kinase Assay (TR-FRET)
  • Objective: To determine the direct inhibitory potency of a compound against the HPK1 enzyme.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

  • General Procedure:

    • Recombinant human HPK1 enzyme is incubated with a substrate peptide and ATP in a microplate well.

    • A serial dilution of the test inhibitor (e.g., this compound) is added to the wells.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled acceptor molecule, are added.

    • If the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

    • The FRET signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay by Flow Cytometry
  • Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context.

  • Principle: Phospho-flow cytometry allows for the quantification of intracellular phosphorylated proteins at the single-cell level.

  • General Procedure:

    • Immune cells (e.g., human PBMCs or Jurkat T-cells) are pre-incubated with a serial dilution of the HPK1 inhibitor.

    • Cells are stimulated with TCR agonists (e.g., anti-CD3/CD28 antibodies) to activate the TCR signaling pathway.

    • The stimulation is stopped, and cells are fixed and permeabilized to allow for intracellular antibody staining.

    • Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 at Serine 376 (pSLP-76).

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The IC50 value is determined by plotting the inhibition of the pSLP-76 signal against the inhibitor concentration.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent animal model.

  • Principle: Syngeneic mouse models, where mouse tumor cells are implanted into mice of the same genetic background, are used to assess the immune-mediated anti-tumor effects of the inhibitor.[11]

  • General Procedure:

    • Mouse cancer cell lines (e.g., CT26 colon carcinoma, EMT-6 breast cancer) are implanted subcutaneously into immunocompetent mice.[3]

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Mice are treated with the HPK1 inhibitor (e.g., via oral gavage), a vehicle control, or in combination with other immunotherapies like anti-PD-1 antibodies.

    • Tumor volume is measured at regular intervals throughout the study.

    • The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The available data demonstrates that this compound is a potent and selective inhibitor of HPK1 with strong on-target cellular activity. Its high biochemical potency and low nanomolar cellular IC50 for pSLP-76 inhibition and EC50 for IL-2 production position it as a promising candidate for cancer immunotherapy.

A direct comparison with other clinical-stage HPK1 inhibitors such as NDI-101150, BGB-15025, and CFI-402411 reveals a competitive landscape of highly potent molecules. While this compound shows excellent in vitro characteristics, publicly available in vivo efficacy data is needed for a complete head-to-head comparison. The continued clinical development of these inhibitors will be crucial in determining their therapeutic potential and establishing the role of HPK1 inhibition in the treatment of cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating the on-target effects of these and other novel HPK1 inhibitors.

References

Preclinical Comparison of HPK1 Inhibitors: PF-07265028 versus PRJ1-3024

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of next-generation immuno-oncology targets, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This guide provides a comparative preclinical overview of two investigational HPK1 inhibitors: PF-07265028, developed by Pfizer, and PRJ1-3024, from Zhuhai Yufan Biotechnologies.

Both this compound and PRJ1-3024 are orally bioavailable small molecules designed to block the kinase activity of HPK1, thereby preventing downstream immunosuppressive signaling and promoting a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes.[1] While both compounds are advancing through clinical trials, the publicly available preclinical data for this compound is more extensive, largely stemming from a detailed publication in the Journal of Medicinal Chemistry. In contrast, preclinical information for PRJ1-3024 is primarily derived from high-level summaries on the company's website and presentations at scientific conferences.

Mechanism of Action: Targeting the HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation. This dampens the T-cell activation signal. By inhibiting HPK1, both this compound and PRJ1-3024 aim to sustain TCR signaling, leading to enhanced T-cell proliferation, cytokine production, and ultimately, a more potent anti-tumor immune response.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Receptor Signaling cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 activates ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFkB->Cytokine_Production AP1->Cytokine_Production HPK1->SLP76 phosphorylates for ubiquitination & degradation Inhibitor This compound or PRJ1-3024 Inhibitor->HPK1 inhibits

HPK1 Signaling Pathway and Point of Intervention.

Quantitative Data Comparison

The following tables summarize the available quantitative preclinical data for this compound. At present, directly comparable quantitative preclinical data for PRJ1-3024 has not been publicly disclosed in similar detail.

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterAssaySpeciesValue
Biochemical Potency HPK1 Enzymatic Assay (IC50)Human0.23 nM
Cellular Activity pSLP-76 (S376) Inhibition (IC50)Human PBMCs17 nM
IL-2 Production EC50 (αCD3 stimulation)Human PBMCs19 nM

Data extracted from Gallego, R. A., et al. (2024). Discovery of this compound, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Journal of Medicinal Chemistry.

Table 2: Kinase Selectivity of this compound
Kinase% Inhibition at 1 µM
MAP4K2 (GCK)<50%
MAP4K3 (GLK)<50%
MAP4K5 (KHS)<50%
MINK1<50%
TNIK<50%

This compound demonstrated high selectivity for HPK1 against a panel of 395 kinases. The table highlights its selectivity against closely related MAP4K family members. Data from Gallego, R. A., et al. (2024).

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUClast (ng*h/mL)Bioavailability (%)
MouseIV12.1-1060-
PO103.1240012600119
RatIV13.8-1100-
PO105.3160011300103
DogIV0.54.8-1340-
PO15.8390350052

Data extracted from Gallego, R. A., et al. (2024).

PRJ1-3024 Preclinical Overview

While specific quantitative data is not available, it has been reported that preclinical in vivo studies in tumor models demonstrated that PRJ1-3024 significantly inhibited the growth of multiple tumor types.[2] The compound has received IND approval from the FDA and NMPA and is currently in Phase I/II clinical trials for advanced solid tumors.[2] Pharmacodynamic assessments in the clinical setting include the evaluation of SLP-76 phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

HPK1 Enzymatic Assay
  • Objective: To determine the direct inhibitory activity of the compound against the HPK1 enzyme.

  • Methodology: Recombinant human HPK1 enzyme is incubated with a peptide substrate and ATP. The test compound is added at various concentrations. The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. IC50 values are calculated from the dose-response curve.

Cellular pSLP-76 Assay
  • Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) are pre-incubated with escalating concentrations of the HPK1 inhibitor. T-cell receptor signaling is then stimulated using anti-CD3/CD28 antibodies. Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (pSLP-76) at serine 376 are measured by a quantitative immunoassay. EC50 values are determined from the dose-response curve of pSLP-76 inhibition.

In Vivo Syngeneic Mouse Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor.

  • Methodology: Immunocompetent mice are inoculated with a syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma). Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound). The compound is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by caliper measurements, and tumor growth inhibition (TGI) is calculated relative to the vehicle control group.

Experimental_Workflow General Preclinical Evaluation Workflow for an HPK1 Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Enzymatic_Assay Biochemical Assay (HPK1 Enzyme) IC50_EC50 IC50 / EC50 Determination Enzymatic_Assay->IC50_EC50 Cellular_Assay Cellular Assays (e.g., pSLP-76 in PBMCs) Cellular_Assay->IC50_EC50 Kinase_Panel Kinase Selectivity Screening Kinase_Panel->IC50_EC50 PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) PK_Parameters PK Parameter Calculation PK_Studies->PK_Parameters Efficacy_Studies Syngeneic Tumor Models (e.g., MC38) TGI Tumor Growth Inhibition (TGI) Efficacy_Studies->TGI IC50_EC50->Efficacy_Studies Dose Selection PK_Parameters->Efficacy_Studies Dosing Regimen

Preclinical Evaluation Workflow for HPK1 Inhibitors.

Summary and Conclusion

Both this compound and PRJ1-3024 represent promising therapeutic candidates targeting the immunosuppressive kinase HPK1 for the treatment of cancer. Based on the available data, this compound has been extensively characterized in preclinical studies, demonstrating potent and selective inhibition of HPK1, favorable pharmacokinetic properties across multiple species, and presumably, in vivo efficacy that supported its advancement into clinical trials.

While PRJ1-3024 is also in clinical development and has shown preclinical anti-tumor activity, a detailed public disclosure of its preclinical data package is not yet available. A direct, data-driven comparison of potency, selectivity, and pharmacokinetics is therefore challenging at this time. Researchers and drug development professionals should anticipate further data disclosures from both programs at upcoming scientific meetings and in peer-reviewed publications to enable a more comprehensive comparative assessment.

References

Assessing the Specificity of PF-07265028 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor PF-07265028 with other hematopoietic progenitor kinase 1 (HPK1) inhibitors in clinical development. The focus is on the specificity of these molecules in cellular models, supported by available experimental data. This compound is a selective, orally bioavailable small-molecule inhibitor of HPK1 (also known as MAP4K1) that was under development by Pfizer for cancer immunotherapy.[1] Although its clinical development was discontinued, its well-documented selectivity profile serves as a valuable benchmark for assessing other HPK1 inhibitors.[1]

The primary mechanism of action for these inhibitors is the blockade of HPK1, a negative regulator of T-cell receptor signaling. By inhibiting HPK1, these compounds aim to enhance the anti-tumor immune response. This guide will delve into the comparative selectivity of this compound against other notable HPK1 inhibitors: BGB-15025 (BeiGene), CFI-402411 (Treadwell Therapeutics), PRJ1-3024 (Yufan Biotechnologies), and NDI-101150 (Nimbus Therapeutics).

Comparative Kinase Selectivity

A critical aspect of any kinase inhibitor's therapeutic potential is its selectivity. High selectivity minimizes off-target effects and potential toxicity. The following tables summarize the available quantitative data for this compound and its competitors.

Table 1: Biochemical Potency Against HPK1

CompoundOrganizationHPK1 IC50/Ki (nM)
This compound Pfizer<0.05 (Ki)
BGB-15025 BeiGene1.04 (IC50)[2]
CFI-402411 Treadwell Therapeutics4.0 ± 1.3 (IC50)[3]
PRJ1-3024 Yufan BiotechnologiesNot publicly disclosed
NDI-101150 Nimbus TherapeuticsSingle-digit nM (IC50)[4]

Table 2: Kinome Selectivity Profile of this compound (% Inhibition at 1 µM)

This table presents a selection of kinases from a 395-member panel, highlighting the selectivity of this compound. For the full dataset, refer to the supplementary information of the source publication.

Kinase% Inhibition at 1 µMKinase Family
HPK1 (MAP4K1) 100 STE
MAP4K299STE
MAP4K398STE
MAP4K5100STE
MINK1 (MAP4K6)99STE
TNIK (MAP4K7)99STE
LCK15TK
ZAP7010TK
ITK5TK
PKCθ20AGC
... (selected off-targets)
DYRK1A85CMGC
CLK178CMGC

Table 3: Comparative Selectivity of HPK1 Inhibitors

Due to the limited public availability of comprehensive kinome scan data for competitor compounds, this table summarizes the reported selectivity characteristics.

CompoundReported Selectivity Profile
This compound Highly selective. In a 21-kinase panel, most off-targets showed >100-fold selectivity. In a 395-kinase panel, only a few kinases, including other MAP4K family members, showed significant inhibition.[5]
BGB-15025 Reported to have a good selectivity profile against other MAP4K family members.[2][6]
CFI-402411 Preclinical studies indicate high selectivity for HPK1 with low activity against other T-cell-specific kinases and other MAP4K family members.[3]
PRJ1-3024 Described as a novel small molecule inhibitor of HPK1. Specific selectivity data is not publicly available.[7]
NDI-101150 Reported to have >300-fold selectivity against MAP4K family kinases.[4]

Signaling Pathways and Experimental Workflows

To understand the assessment of HPK1 inhibitor specificity, it is crucial to visualize the underlying biological pathways and experimental procedures.

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive T_cell_activation T-Cell Activation SLP76->T_cell_activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation pSLP76 p-SLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation Degradation 14-3-3 binding & Ubiquitination/Degradation pSLP76->Degradation Degradation->T_cell_activation Inhibition Inhibitor This compound & Alternatives Inhibitor->HPK1_active Inhibition

HPK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Recombinant Kinase + Inhibitor b_assay Kinase Activity/Binding Assay (e.g., LanthaScreen) b_start->b_assay b_end IC50 / Ki Determination b_assay->b_end c_start Cell Line (e.g., Jurkat) + Inhibitor c_stim TCR Stimulation (e.g., anti-CD3/CD28) c_start->c_stim c_lysis Cell Lysis c_stim->c_lysis c_assay Target Engagement Assay (e.g., pSLP-76 Western/ELISA) or CETSA c_lysis->c_assay c_end Cellular IC50 / Target Engagement c_assay->c_end

General Workflow for Assessing Kinase Inhibitor Specificity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the binding affinity of an inhibitor to the purified kinase.

  • Reagents and Materials:

    • Recombinant HPK1 enzyme

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled tracer

    • Test inhibitor (e.g., this compound)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.

    • In a 384-well plate, add the test inhibitor.

    • Add a mixture of the HPK1 enzyme and the Eu-anti-Tag antibody.

    • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value from the dose-response curve.

Cellular Target Engagement: pSLP-76 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Reagents and Materials:

    • Jurkat T-cells

    • RPMI-1640 medium with 10% FBS

    • Test inhibitor

    • Anti-CD3/CD28 antibodies for T-cell stimulation

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Culture Jurkat T-cells to the desired density.

    • Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Stimulate the T-cell receptor by adding anti-CD3/CD28 antibodies for 30 minutes.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the anti-pSLP-76 primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip and re-probe the membrane for total SLP-76 as a loading control.

    • Quantify the band intensities to determine the cellular IC50 for pSLP-76 inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of an inhibitor to its target protein in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

  • Reagents and Materials:

    • Cell line expressing HPK1

    • Test inhibitor

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Antibody against HPK1 for Western blot

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for 1-2 hours.

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble HPK1 in the supernatant by Western blot.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of HPK1. While comprehensive, publicly available kinome-wide data for direct competitors is limited, the reported selectivity of compounds like NDI-101150 and CFI-402411 against the MAP4K family suggests that high specificity is an achievable and critical goal in the development of HPK1 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments of HPK1 inhibitor specificity in cellular models. As more data on these and other emerging HPK1 inhibitors become public, a more complete understanding of their comparative selectivity profiles will be possible.

References

Orthogonal Experimental Validation of PF-07265028's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of PF-07265028, a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). While the clinical development of this compound has been discontinued, the experimental principles outlined here serve as a robust template for the characterization of other HPK1 inhibitors and similar immuno-oncology drug candidates. Orthogonal validation, employing multiple independent experimental methods, is critical for building a confident understanding of a compound's biological activity.

Introduction to this compound and HPK1

This compound is an orally bioavailable small molecule designed to inhibit the serine/threonine kinase HPK1 (also known as MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][3] By inhibiting HPK1, this compound is intended to block this immunosuppressive signal, thereby enhancing T-cell activation and promoting a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[1][3] Its development was aimed at treating solid tumors, both as a monotherapy and in combination with other immunotherapies like the anti-PD-1 antibody sasanlimab.[4][5]

This guide will detail a series of orthogonal experiments to rigorously validate this proposed mechanism, comparing the expected outcomes for a potent and selective HPK1 inhibitor against negative controls and alternative compounds.

I. Biochemical Validation: Direct Enzyme Inhibition

The first step in validating a targeted inhibitor is to confirm its direct interaction with and inhibition of the purified target enzyme.

Experimental Protocol: TR-FRET Kinase Assay

Objective: To determine the in vitro potency of this compound in inhibiting the kinase activity of recombinant human HPK1.

Methodology:

  • Reagents: Recombinant human HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, Europium-labeled anti-phospho-SLP-76 (Ser376) antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • The kinase reaction is performed by incubating recombinant HPK1 with the SLP-76 substrate and ATP in the presence of varying concentrations of this compound or a vehicle control (DMSO).

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the detection reagents (Europium-labeled antibody and SA-APC) are added.

    • After incubation, the plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined by fitting the data to a four-parameter logistic curve.

Data Presentation: Biochemical Potency Comparison
CompoundTargetAssay FormatIC50 (nM)Selectivity Profile
This compound (Expected) HPK1 TR-FRET < 20 High selectivity over other MAP4K family kinases
Alternative HPK1 Inhibitor (e.g., BGB-15025)HPK1TR-FRET5-50High selectivity
Non-selective Kinase InhibitorMultipleTR-FRETVariableBroad activity
Negative Control (Inactive Compound)HPK1TR-FRET> 10,000N/A

II. Cellular Target Engagement: Confirming Interaction in a Biological Context

Demonstrating that the compound can bind to its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of this compound to HPK1 in live cells.

Methodology:

  • Cell Line: HEK293 cells transiently co-transfected with a plasmid encoding for HPK1 fused to NanoLuc® luciferase and a plasmid for a fluorescent energy acceptor.

  • Procedure:

    • Transfected cells are plated and incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of HPK1.

    • Varying concentrations of this compound are added to the cells. This compound will compete with the tracer for binding to HPK1.

    • The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the compound.

  • Data Analysis: The data is used to generate a competitive binding curve and calculate the IC50, which reflects the cellular potency of this compound in engaging with HPK1.

Data Presentation: Cellular Target Engagement
CompoundTargetAssay FormatCellular IC50 (nM)
This compound (Expected) HPK1 NanoBRET™ < 100
Alternative HPK1 InhibitorHPK1NanoBRET™50-200
Compound with Poor Cell PermeabilityHPK1NanoBRET™> 5,000
Negative ControlHPK1NanoBRET™No displacement

III. Downstream Pathway Modulation: Verifying the Mechanism of Action

Inhibition of HPK1 should lead to a measurable effect on its direct downstream substrate, SLP-76.

Experimental Protocol: Phospho-SLP-76 (Ser376) Western Blot

Objective: To assess the effect of this compound on the phosphorylation of SLP-76 at the HPK1-specific site (Ser376) in T-cells.

Methodology:

  • Cell Line: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.

    • After a short stimulation period (e.g., 15-30 minutes), cells are lysed.

    • Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76 (as a loading control).

  • Data Analysis: The band intensities are quantified, and the ratio of phospho-SLP-76 to total SLP-76 is calculated to determine the dose-dependent inhibition of SLP-76 phosphorylation by this compound.

Data Presentation: Downstream Signaling Inhibition
CompoundCell TypeStimulationpSLP-76 (Ser376) Inhibition IC50 (nM)
This compound (Expected) Jurkat T-cells α-CD3/CD28 < 200
Alternative HPK1 InhibitorJurkat T-cellsα-CD3/CD28100-500
Negative ControlJurkat T-cellsα-CD3/CD28No inhibition

IV. Functional Cellular Outcomes: Demonstrating Immunological Effect

The ultimate validation of this compound's mechanism is to demonstrate that inhibition of HPK1 translates into enhanced T-cell effector functions.

Experimental Protocol: T-Cell Activation and Cytokine Release Assay

Objective: To measure the effect of this compound on T-cell activation and the secretion of key effector cytokines, such as Interleukin-2 (IL-2).

Methodology:

  • Cells: Human PBMCs isolated from healthy donors.

  • Procedure:

    • PBMCs are incubated with varying concentrations of this compound.

    • T-cells are activated with anti-CD3 and anti-CD28 antibodies or a specific antigen.

    • After 24-48 hours of incubation, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is quantified using an ELISA or a multiplex cytokine bead array.

    • In parallel, T-cell activation can be assessed by flow cytometry for surface markers like CD25 and CD69.

  • Data Analysis: The dose-dependent increase in IL-2 secretion and T-cell activation markers in the presence of this compound is quantified, and the EC50 (the concentration for 50% of the maximal effect) is determined.

Data Presentation: Functional T-Cell Response
CompoundAssayReadoutEC50 (nM)
This compound (Expected) PBMC Activation IL-2 Secretion < 500
Alternative HPK1 InhibitorPBMC ActivationIL-2 Secretion200-1000
Negative ControlPBMC ActivationIL-2 SecretionNo effect

Visualizing the Validation Workflow and Signaling Pathway

To clearly illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Orthogonal Validation Workflow for this compound A Biochemical Assay (TR-FRET) B Cellular Target Engagement (NanoBRET) A->B Confirms Cell Permeability & Target Binding C Downstream Pathway Modulation (pSLP-76 Western Blot) B->C Links Target Binding to Pathway Inhibition D Functional Cellular Outcome (IL-2 Release) C->D Connects Pathway Inhibition to Functional Response

Caption: Orthogonal workflow for this compound validation.

HPK1_Pathway cluster_pathway HPK1 Signaling Pathway in T-Cells TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates at Ser376 T_Cell_Activation T-Cell Activation (IL-2 Production) SLP76->T_Cell_Activation Promotes Degradation Signalosome Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits PF07265028 This compound PF07265028->HPK1 Inhibits

References

Safety Operating Guide

Standard Operating Procedure: Disposal of PF-07265028 and Associated Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance for the safe handling and disposal of the investigational compound PF-07265028. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) or the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Researchers must consult the official SDS and their local EHS office for definitive disposal instructions and to ensure full compliance with all applicable regulations.

Overview and Scope

This procedure outlines the essential safety and logistical steps for the proper disposal of this compound, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor used in cancer research.[1][2][3] The scope covers the disposal of pure (neat) compound, contaminated solutions, and contaminated labware. As an investigational compound, this compound should be handled as a potent and potentially hazardous substance.

Personal Protective Equipment (PPE)

Before handling this compound in any form, all personnel must wear the appropriate PPE to prevent exposure.[4]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable (e.g., Nitrile). Double-gloving is recommended.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory CoatStandard white lab coat, fully buttoned.
Respiratory Face Mask/RespiratorA respirator may be required depending on the procedure (e.g., handling powder). Consult EHS.

Waste Segregation and Containerization

Proper segregation of waste is critical to ensure safe and compliant disposal. All waste containers must be clearly labeled, sealed, and stored in a designated satellite accumulation area.

Waste StreamDescriptionContainer Type & Labeling
Solid Chemical Waste Expired neat compound, contaminated PPE (gloves, wipes), weigh boats, etc.Labeled, sealable container (e.g., plastic drum or pail). Label: "Hazardous Waste - Solid," "this compound," and list all components.
Liquid Chemical Waste Contaminated solvents (e.g., DMSO, ethanol), cell culture media, and aqueous solutions containing this compound.Labeled, leak-proof, shatter-resistant container (e.g., coated glass or polyethylene). Label: "Hazardous Waste - Liquid," "this compound," and list all solvent percentages.
Sharps Waste Contaminated needles, syringes, pipette tips, and broken glass.Puncture-resistant sharps container. Label: "Sharps Waste," "Biohazard" (if applicable), and "Chemotherapy/Cytotoxic Waste."

Decontamination and Spill Management

In the event of a spill, immediate action must be taken to contain and decontaminate the area.[4]

Experimental Protocol: Spill Decontamination

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.[4]

  • Don PPE: Wear all PPE as specified in Section 2.0.

  • Contain Spill: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4] For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Clean Area: Working from the outside in, carefully clean the spill area. Use a detergent solution followed by 70% ethanol (B145695) or another appropriate disinfectant.

  • Dispose of Waste: All cleanup materials (absorbent pads, towels, contaminated PPE) must be placed in the designated solid hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow and Decision Process

The following diagram illustrates the logical workflow for managing chemical waste in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Correct Waste Container A->B C Label Container (Contents, Date, PI) B->C D Don Appropriate PPE (Gloves, Goggles, Coat) E Transfer Waste to Container in Fume Hood D->E F Securely Seal Container E->F G Store in Satellite Accumulation Area H Container Full or Time Limit Reached? G->H H->G No I Request Waste Pickup from EHS H->I Yes J Document Waste Manifest I->J end Disposal Complete J->end start Generate Chemical Waste start->A

Caption: Chemical waste disposal workflow from generation to EHS pickup.

Mechanism of Action Context: HPK1 Signaling Pathway

This compound is an inhibitor of HPK1 (also known as MAP4K1), a negative regulator of T-cell receptor (TCR) signaling.[2][5] Inhibiting HPK1 is a strategy in cancer immunotherapy to enhance the anti-tumor immune response.[2] The diagram below shows a simplified representation of this pathway.

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 SLP76 SLP76 Phosphorylation HPK1->SLP76 Inhibits Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream TCell T-Cell Activation & Effector Function Downstream->TCell PF07265028 This compound PF07265028->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Logistical Information for Handling PF-07265028

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of PF-07265028, a selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), intended for cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles information from suppliers and general safety protocols for handling potent, investigational compounds.

Personal Protective Equipment (PPE)

Given that this compound is an active pharmacological agent used in cancer research, it is imperative to handle it with caution to minimize exposure. The following PPE is recommended based on general guidelines for handling hazardous drugs.[3]

  • Gloves: Two pairs of chemotherapy-rated gloves are required for handling this compound.[3] Disposable gloves should be changed regularly and immediately if contaminated.

  • Gowns: A disposable gown that is resistant to permeability by hazardous drugs should be worn.[3]

  • Eye and Face Protection: A face shield or a combination of safety goggles and a face mask should be used to protect against splashes and aerosols.[3]

  • Respiratory Protection: For procedures that may generate aerosols or if handling the powder outside of a contained space, a fit-tested N95 respirator or higher is recommended.[3]

Handling and Operational Plan

Proper handling procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

  • Preparation: All handling of this compound powder and solutions should be conducted in a designated containment device, such as a chemical fume hood or a biological safety cabinet.

  • Solution Preparation: When preparing solutions, it is recommended to use them on the same day.[4] If stock solutions need to be prepared in advance, they should be stored in tightly sealed vials.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]

  • Spill Management: In the event of a spill, the area should be immediately secured. Personnel involved in the cleanup must wear appropriate PPE.[5] The spill should be contained and collected with absorbent material. The area should then be thoroughly cleaned.[5] All waste from the cleanup should be placed in a sealed, appropriately labeled container for disposal.[5]

Storage and Stability

Proper storage is essential to maintain the stability and efficacy of this compound.

Storage ConditionDuration
Powder at -20°CUp to 2 years
In DMSO at 4°CUp to 2 weeks
In DMSO at -80°CUp to 6 months
Aliquots in sealed vials at -20°CUp to 1 month

Data compiled from supplier information.[4]

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.

  • Waste Segregation: Contaminated waste should be segregated from general laboratory waste.

  • Containerization: Waste should be placed in a clearly labeled, sealed container.[5]

  • Disposal: Disposal should be carried out in accordance with institutional, local, and national regulations for hazardous waste. Pfizer offers a resource called the "Responsible Disposal Advisor" which may provide guidance on the disposal of pharmaceutical products.[6]

Experimental Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Containment Area (e.g., Fume Hood) A->B C Equilibrate Compound to Room Temperature B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Dispose of Hazardous Waste F->G H Doff PPE G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.